Product packaging for 3-Methyl-6-nitro-1H-indazole(Cat. No.:CAS No. 6494-19-5)

3-Methyl-6-nitro-1H-indazole

Cat. No.: B032163
CAS No.: 6494-19-5
M. Wt: 177.16 g/mol
InChI Key: FUNWSYKLFDLUIZ-UHFFFAOYSA-N
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Description

3-Methyl-6-nitro-1H-indazole is a high-value, synthetically versatile indazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate and scaffold for the development of novel bioactive molecules. Its core structure, featuring an indazole heterocycle substituted with a nitro group at the 6-position and a methyl group at the 3-position, is a privileged pharmacophore. Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in the design and synthesis of kinase inhibitors and other enzyme targets. The electron-withdrawing nitro group facilitates further functionalization via reduction to an amine, enabling access to a diverse array of analogues. The specific steric and electronic properties imparted by the 3-methyl substitution are instrumental in modulating the molecule's binding affinity, metabolic stability, and overall physicochemical profile. This makes this compound an indispensable building block for chemists working in lead optimization and the creation of targeted molecular libraries for high-throughput screening. It is supplied strictly for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B032163 3-Methyl-6-nitro-1H-indazole CAS No. 6494-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-6-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-7-3-2-6(11(12)13)4-8(7)10-9-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNWSYKLFDLUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448355
Record name 3-Methyl-6-nitro-1H-indazole
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6494-19-5
Record name 3-Methyl-6-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6494-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-6-nitro-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-6-nitro-1H-indazole

This document provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound (CAS No: 6494-19-5). It is intended for use by professionals in the fields of chemical research, organic synthesis, and pharmaceutical development.

Introduction

This compound is a heterocyclic aromatic organic compound that serves as a crucial intermediate in the synthesis of various bioactive molecules.[1] Its structure, featuring an indazole core with a methyl group at the 3-position and a nitro group at the 6-position, imparts a high degree of reactivity and makes it a valuable building block in medicinal chemistry.[2] This compound is particularly noted as a key intermediate in the preparation of Pazopanib, an oral angiogenesis inhibitor that targets vascular endothelial growth factor receptor (VEGFR).[3][4] Its applications extend to the synthesis of antibacterial and antiviral drugs, as well as materials for the agrochemical and dye industries.[1][2]

Chemical and Physical Properties

This compound is a solid, beige to dark yellow powder at room temperature.[3][4] It exhibits moderate solubility in organic solvents like chloroform (B151607) and methanol (B129727) and is minimally soluble in water.[3] The presence of the nitro and methyl groups on the indazole ring contributes to its chemical reactivity and thermal stability.[5]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 6494-19-5[2]
Molecular Formula C₈H₇N₃O₂[2]
Molecular Weight 177.16 g/mol [2]
Appearance Solid, beige to dark yellow powder[3][4]
Melting Point 187-188°C[2][5]
Boiling Point (Predicted) 384.9 ± 22.0 °C[2][3]
Density 1.437 g/cm³[2][3]
pKa (Predicted) 11.47 ± 0.40[3]
Solubility Slightly soluble in Chloroform and Methanol; minimum in water[3][4]
Storage Sealed in a dry, cool place at room temperature[3][4]

Synthesis and Reactivity

The synthesis of this compound can be achieved through several routes, primarily involving the construction of the indazole ring followed by nitration, or the cyclization of a pre-nitrated precursor.

Synthesis Methodologies

Method 1: Direct Nitration This method uses 3-methylindazole as the starting material. The nitration is performed using a mixture of nitric acid and sulfuric acid at low temperatures (0–5°C) to introduce a nitro group at the 6-position of the indazole ring.[6] While the process is straightforward, it requires strict temperature control to minimize the formation of by-products.[6]

Method 2: Indirect Nitration This approach involves the cyclization of a starting material like o-aminotoluene to form the indazole ring, followed by a selective nitration step.[6][7] This can offer higher selectivity and fewer side reactions compared to direct nitration.[6]

Method 3: Synthesis from 2-Ethyl-5-nitroaniline (B1661927) A common laboratory and industrial synthesis involves the diazotization of 2-ethyl-5-nitroaniline followed by intramolecular cyclization.[3][8]

Detailed Experimental Protocol: Synthesis from 2-Ethyl-5-nitroaniline[8]
  • Dissolution: Dissolve 2-ethyl-5-nitroaniline (1.021 g, 6.14 mmol) in glacial acetic acid (40 ml).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Diazotization: Add a solution of sodium nitrite (B80452) (424 mg, 1 equivalent) in water (1 ml) all at once.

  • Reaction: Continue stirring the reaction mixture for 15 minutes at 25 °C. After 3 hours, remove any residual solid by filtration.

  • Crystallization: Allow the filtrate to stand at room temperature for 3 days.

  • Work-up: Concentrate the solution under vacuum. Dilute the residue with 2 ml of water and stir vigorously.

  • Isolation: Collect the solid product by filtration and wash thoroughly with cold water.

  • Purification: Purify the crude product by flash chromatography using a 4:1 hexane/ethyl acetate (B1210297) eluent to yield this compound as a solid (436 mg, 40.5% yield).[8]

A general workflow for the synthesis and purification is illustrated below.

G Synthesis Workflow for this compound cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Material (e.g., 2-Ethyl-5-nitroaniline) reaction Cyclization Reaction (e.g., Diazotization) start->reaction crude Crude Product reaction->crude filtration Filtration & Washing crude->filtration Work-up chromatography Flash Chromatography filtration->chromatography pure Pure Product chromatography->pure G Analytical Workflow for Quality Control cluster_purity Purity Assessment cluster_structure Structural Confirmation sample Synthesized Sample hplc HPLC sample->hplc purity_result Purity > 98%? hplc->purity_result purity_result->sample No, re-purify nmr NMR (¹H, ¹³C) purity_result->nmr Yes ms Mass Spectrometry purity_result->ms Yes ir IR Spectroscopy purity_result->ir Yes final Qualified Product nmr->final ms->final ir->final G Simplified VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Binds to Signaling Intracellular Signaling Cascade VEGFR->Signaling Activates Pazopanib Pazopanib (Derived from Indazole Intermediate) Pazopanib->VEGFR Inhibits Response Cellular Responses (Proliferation, Angiogenesis) Signaling->Response Leads to

References

3-Methyl-6-nitro-1H-indazole molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, synthesis, and biological relevance of 3-Methyl-6-nitro-1H-indazole. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the multi-targeted tyrosine kinase inhibitor, Pazopanib.

Molecular Structure and Formula

This compound is a heterocyclic aromatic organic compound. Its structure consists of a bicyclic indazole core, which is comprised of a benzene (B151609) ring fused to a pyrazole (B372694) ring. A methyl group is substituted at the 3-position of the indazole ring, and a nitro group is attached at the 6-position. The presence of the electron-withdrawing nitro group and the indazole nucleus makes it a versatile building block in medicinal chemistry.[1][2]

The molecular formula for this compound is C₈H₇N₃O₂ .[2]

Molecular Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 177.16 g/mol [2]
Melting Point 187-188 °C[3]
Boiling Point 384.9 ± 22.0 °C (Predicted)[3]
Density 1.437 g/cm³[3]
Appearance Beige to Dark Yellow Solid[3]
Solubility Slightly soluble in Chloroform and Methanol[3]

Experimental Protocols

Synthesis of this compound from 2-Ethyl-5-nitroaniline (B1661927)

This protocol details a common and effective method for the synthesis of this compound.[1]

Materials:

  • 2-Ethyl-5-nitroaniline

  • Glacial Acetic Acid

  • Sodium Nitrite (B80452)

  • Water

  • Hexane

  • Ethyl Acetate (B1210297)

  • Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, stirrer, filtration apparatus, rotary evaporator)

Procedure:

  • Diazotization:

    • Dissolve 1.021 g (6.14 mmol) of 2-ethyl-5-nitroaniline in 40 ml of glacial acetic acid in a round-bottom flask.

    • Cool the mixture to 0 °C using an ice bath.

    • In a separate container, dissolve 424 mg (6.14 mmol) of sodium nitrite in 1 ml of water.

    • Add the sodium nitrite solution to the cooled 2-ethyl-5-nitroaniline solution all at once with vigorous stirring.

    • Continue stirring the reaction mixture for 15 minutes at 25 °C.

  • Cyclization and Isolation:

    • After 3 hours, remove any residual solid by filtration.

    • Allow the filtrate to stand at room temperature for 3 days.

    • Concentrate the solution under vacuum using a rotary evaporator.

    • Dilute the residue with 2 ml of water and stir vigorously to induce precipitation.

    • Collect the solid product by filtration and wash it thoroughly with cold water.

  • Purification:

    • Purify the crude product by flash chromatography on silica (B1680970) gel using a 4:1 hexane/ethyl acetate solvent system.

    • Collect the fractions containing the desired product and combine them.

    • Remove the solvent under reduced pressure to yield this compound as a solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Instrument: A 300 MHz or 500 MHz NMR spectrometer.

    • Parameters: Record the spectrum at room temperature. Use a standard pulse sequence.

    • Expected Chemical Shifts (in DMSO-d₆): ¹H NMR spectra are expected to show characteristic signals for the aromatic protons and the methyl group protons. A patent describing a similar synthesis provides the following data for a related compound, 2,3-dimethyl-6-nitro-2H-indazole, which can serve as a reference: δ 2.67 (s, 3H), 4.14 (s, 3H), 7.73 (d, J=8.9Hz, 1H), 7.94 (d, J=9.1Hz, 1H), 8.51 (s, 1H).[4]

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Instrument: A 75 MHz or 125 MHz NMR spectrometer.

    • Parameters: Employ a standard proton-decoupled pulse sequence.

    • Expected Chemical Shifts: The spectrum will display distinct signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Bands: Look for characteristic absorption bands corresponding to the N-H stretch, C-H stretch (aromatic and aliphatic), C=C stretch (aromatic), and the symmetric and asymmetric stretches of the nitro group (typically around 1522 cm⁻¹ and 1347 cm⁻¹).[5]

Biological Relevance and Signaling Pathways

This compound is a crucial intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor. Pazopanib targets multiple receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β).[6] By inhibiting these receptors, Pazopanib blocks downstream signaling pathways that are critical for tumor growth and angiogenesis (the formation of new blood vessels).

The diagram below illustrates the simplified signaling pathways inhibited by Pazopanib.

Pazopanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR->PI3K RAS RAS PDGFR->RAS Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Pazopanib->PDGFR Inhibits Proliferation Cell Proliferation Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Pazopanib Inhibition of VEGFR and PDGFR Signaling Pathways.

The experimental workflow for the synthesis and purification of this compound is outlined in the following diagram.

Synthesis_Workflow Start Start: 2-Ethyl-5-nitroaniline in Glacial Acetic Acid Diazotization Diazotization (Sodium Nitrite, 0°C -> 25°C) Start->Diazotization Cyclization Cyclization (Stand at RT for 3 days) Diazotization->Cyclization Concentration Concentration (Vacuum) Cyclization->Concentration Precipitation Precipitation (Addition of Water) Concentration->Precipitation Filtration Filtration & Washing (Cold Water) Precipitation->Filtration Purification Flash Chromatography (Hexane:Ethyl Acetate 4:1) Filtration->Purification FinalProduct End: Pure this compound Purification->FinalProduct

Caption: Synthesis and Purification Workflow for this compound.

References

An In-depth Technical Guide to 3-Methyl-6-nitro-1H-indazole (CAS: 6494-19-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-6-nitro-1H-indazole is a heterocyclic aromatic organic compound with the CAS number 6494-19-5.[1][2] It serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its chemical structure, featuring an indazole core with a methyl group at the 3-position and a nitro group at the 6-position, imparts it with significant reactivity for further chemical modifications.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its role in the development of therapeutic agents.

Physicochemical Properties

This compound is a solid, appearing as a yellow to brown powder at room temperature.[2][3] It possesses a moderate molecular weight, which contributes to its good chemical reactivity and stability.[3]

PropertyValueReference
CAS Number 6494-19-5[2]
Molecular Formula C₈H₇N₃O₂[1][2][4]
Molecular Weight 177.16 g/mol [1][2][4]
Appearance Yellow to brown powder[2]
Melting Point 184-188 °C[2][3][5]
Boiling Point (Predicted) 384.9 ± 22.0 °C[5][6]
Density (Predicted) 1.437 g/cm³[5][6]
Purity (Typical) ≥ 99% (HPLC)[2]
Storage Conditions Store at < -4°C, in a dry and sealed environment[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the construction of the indazole ring followed by nitration, or the direct nitration of a pre-existing indazole derivative.

Synthesis from 2-Ethyl-5-nitroaniline (B1661927)

One common laboratory-scale synthesis involves the diazotization and cyclization of 2-ethyl-5-nitroaniline.[5][7]

Experimental Protocol:

  • Dissolution: Dissolve 2-ethyl-5-nitroaniline (1.021 g, 6.14 mmol) in glacial acetic acid (40 ml).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Diazotization: Add a solution of sodium nitrite (B80452) (424 mg, 6.14 mmol) in water (1 ml) to the cooled mixture all at once.

  • Reaction: Continue stirring the reaction mixture for 15 minutes at 25 °C. After 3 hours, remove any residual solid by filtration.

  • Standing: Allow the filtrate to stand at room temperature for 3 days.

  • Concentration: Concentrate the solution under vacuum.

  • Precipitation: Dilute the residue with 2 ml of water and stir vigorously to precipitate the product.

  • Isolation: Collect the solid product by filtration and wash thoroughly with cold water.

  • Purification: Purify the crude product by flash chromatography using a 4:1 hexane/ethyl acetate (B1210297) eluent to yield this compound as a solid (436 mg, 40.5% yield).[4][5][7]

A variation of this procedure utilizes tert-butyl nitrite as the diazotizing agent, which can lead to a higher yield.[7]

Alternative Protocol using tert-Butyl Nitrite:

  • Dissolution: Dissolve 10 g (0.06 mol) of 2-ethyl-5-nitroaniline in 300 ml of glacial acetic acid at room temperature.

  • Addition of Diazotizing Agent: Add a solution of 8.98 ml (0.06 mol) of tert-butyl nitrite in 40 ml of acetic acid dropwise over 15 minutes.

  • Reaction: After the addition is complete, allow the solution to stir for 30 minutes.

  • Work-up: Remove the acetic acid in vacuo to afford an orange solid. Dissolve the solid in approximately 120 ml of ethyl acetate and wash with 3 x 100 ml of saturated aqueous NaHCO₃.

  • Isolation: Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo to afford this compound as a yellow solid (10.4 g, 98% yield).[7]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process Steps cluster_product Final Product A 2-Ethyl-5-nitroaniline D Diazotization & Cyclization (0°C to 25°C) A->D B Glacial Acetic Acid B->D C Sodium Nitrite / tert-Butyl Nitrite C->D E Work-up & Purification (Extraction, Chromatography) D->E F This compound E->F

Synthesis of this compound from 2-Ethyl-5-nitroaniline.
Direct Nitration of 3-Methylindazole

This method involves the direct nitration of 3-methylindazole using a mixture of nitric acid and sulfuric acid.[1][6]

Experimental Protocol:

  • Dissolution: Dissolve 3-methylindazole in concentrated sulfuric acid.

  • Cooling: Cool the solution to a low temperature (0–5°C).

  • Nitration: Slowly add nitric acid to the cooled solution while maintaining the temperature.

  • Reaction: Allow the reaction to proceed to completion.

  • Work-up: After the reaction is complete, perform neutralization, extraction, and recrystallization to purify the product.[6]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process Steps cluster_product Final Product A 3-Methylindazole D Nitration (0-5°C) A->D B Nitric Acid (HNO₃) B->D C Sulfuric Acid (H₂SO₄) C->D E Work-up & Purification (Neutralization, Extraction, Recrystallization) D->E F This compound E->F

Direct Nitration of 3-Methylindazole.

Applications in Drug Development

This compound is a key building block in the synthesis of several pharmaceutical compounds, most notably the anti-cancer drug Pazopanib.[5][8][9]

Intermediate in the Synthesis of Pazopanib

Pazopanib is a potent and selective multi-targeted receptor tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis. It is an oral angiogenesis inhibitor that targets VEGFR and PDGFR.[5][8] this compound is a critical precursor in the multi-step synthesis of Pazopanib.[5][9] The synthesis involves the methylation of this compound to form 2,3-dimethyl-6-nitro-2H-indazole, which is a key intermediate for Pazopanib.[10][11]

G A This compound C Methylation A->C B Methylating Reagent (e.g., Dimethyl Carbonate) B->C D 2,3-Dimethyl-6-nitro-2H-indazole C->D E Further Synthetic Steps D->E F Pazopanib E->F G Inhibition of VEGFR/PDGFR Signaling F->G H Anti-angiogenic & Anti-tumor Effects G->H

Role of this compound in Pazopanib Synthesis and Action.
Potential as a Scaffold for Other Therapeutic Agents

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and antileishmanial properties.[12] While this compound is primarily used as an intermediate, its structural motifs suggest potential for derivatization to create novel therapeutic agents. For instance, related 3-chloro-6-nitro-1H-indazole derivatives have been investigated as promising antileishmanial candidates that target the trypanothione (B104310) reductase (TryR) enzyme in Leishmania.[13]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors.[1][2] Its well-defined synthesis routes and its crucial role as a precursor to the anti-cancer drug Pazopanib underscore its importance in drug development. Further research into the derivatization of this compound could lead to the discovery of new therapeutic agents with a wide range of biological activities.

References

A Comprehensive Technical Guide to the Physical Properties of 3-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-6-nitro-1H-indazole is a heterocyclic aromatic organic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[1] It presents as a yellow to beige or brown solid powder.[2][3][4] This compound is a significant intermediate in the synthesis of various bioactive molecules, most notably in the preparation of Pazopanib, an oral angiogenesis inhibitor that targets vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).[3][4] Its unique chemical structure, featuring both a methyl and a nitro group on the indazole ring, imparts specific physical and chemical properties that are crucial for its application in pharmaceutical and materials science.[1][2] This guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols for their determination.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₈H₇N₃O₂[1][4]
Molecular Weight 177.16 g/mol [1][2]
Appearance Yellow to Beige Solid Powder[2][3][4]
Melting Point 187-188 °C[2][3][4]
Boiling Point (Predicted) 384.9 ± 22.0 °C[3][4]
Density 1.437 g/cm³[3][5]
pKa (Predicted) 11.47 ± 0.40[3][4]
Solubility Slightly soluble in Chloroform and Methanol.[3][4] In the temperature range of 278.15 to 328.15 K, its molar fraction solubility increases with temperature. It is most soluble in N,N-dimethylformamide and least soluble in water.[3][3][4]
Storage Conditions Store in a cool, dry environment, sealed from moisture, and away from direct sunlight and high temperatures.[2][4][2][4]

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are outlined below.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of the purity of a crystalline solid.[6] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[6]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 cm.[7][8]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6][7] This assembly is then placed in a heating bath (such as a Thiele tube with mineral oil or a modern digital melting point apparatus).[6]

  • Heating: The heating bath is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[6]

  • Observation: The temperature at which the solid first begins to melt (T1) and the temperature at which the last of the solid melts (T2) are recorded.[6][8]

  • Reporting: The melting point is reported as the range from T1 to T2. For a pure sample of this compound, this range is expected to be sharp, for instance, 187-188°C.[2][6]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[9]

Methodology:

  • Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, methanol, chloroform, N,N-dimethylformamide).[9][10]

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged to separate the undissolved solid from the supernatant.[10]

  • Sampling and Quantification: A precise volume of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[11]

  • Calculation: The solubility is calculated from the measured concentration, taking the dilution factor into account. The experiment should be performed in triplicate for each solvent to ensure accuracy.[11]

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and identifying functional groups.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption peaks for the nitro group are expected between 1350-1550 cm⁻¹.[12]

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: A background spectrum of the clean ATR crystal is collected.

  • Sample Application: A small amount of the solid this compound powder is placed onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: A pressure clamp is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded.

  • Cleaning: After analysis, the crystal is thoroughly cleaned with a suitable solvent, such as ethanol (B145695) or acetone, to remove any sample residue.[13]

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.[14]

Methodology (¹H NMR):

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[14] Tetramethylsilane (TMS) is typically added as an internal standard.[14]

  • Instrument Setup: The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.[14]

  • Data Acquisition: A one-dimensional ¹H NMR spectrum is acquired. Typical parameters include a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[14]

  • Data Analysis: The resulting spectrum is analyzed for chemical shifts, integration, and coupling patterns to elucidate the proton structure of the molecule.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.[12][15]

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent compatible with the mass spectrometer, often the mobile phase used for liquid chromatography.[15]

  • Instrumentation: The sample is introduced into the mass spectrometer, typically via an HPLC system (LC-MS).[15] Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[15]

  • Data Acquisition: The mass spectrum is acquired, often in positive ion mode to detect the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) is preferred for accurate mass measurement.[15]

  • Data Analysis: The spectrum is analyzed to confirm the molecular weight of the compound. The presence of other peaks may indicate impurities or fragmentation products.[15]

Workflow for Physicochemical Characterization

The following diagram illustrates a typical experimental workflow for the comprehensive characterization of the physical properties of a synthesized compound like this compound.

G Experimental Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp sol Solubility Assay purification->sol nmr NMR (¹H, ¹³C) purification->nmr analysis Data Compilation & Analysis mp->analysis sol->analysis ir FTIR ms Mass Spectrometry ms->analysis report Technical Report Generation analysis->report

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 3-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Methyl-6-nitro-1H-indazole, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility in different solvents is critical for process development, formulation, and purification in the pharmaceutical industry.

Core Concepts: Solubility Profile

This compound (CAS: 6494-19-5) is a crystalline solid that exhibits a wide range of solubility depending on the polarity of the solvent. Generally, it is slightly soluble in water and non-polar organic solvents, with solubility increasing in polar aprotic and protic solvents.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of this compound in various pure solvents at temperatures ranging from 278.15 K to 328.15 K. This data is sourced from a comprehensive study by Wang et al. (2019) in the Journal of Chemical & Engineering Data.[1][2]

Temperature (K)N,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)AcetoneEthyl AcetateEthanolAcetonitrilen-PropanolWater
278.150.048920.012350.009870.005620.003450.002180.001980.000021
283.150.059870.015620.012340.007150.004320.002780.002510.000029
288.150.072810.019540.015210.008980.005310.003450.003120.000038
293.150.087920.024210.018540.011120.006450.004210.003810.000049
298.150.105420.029780.022410.013540.007780.005080.004590.000062
303.150.125510.036340.026890.016350.009210.006050.005480.000078
308.150.148320.044010.032010.019580.010820.007120.006450.000096
313.150.174010.052980.037890.023210.012610.008290.007530.000118
318.150.202710.063340.044620.027350.014620.009580.008710.000143
323.150.234520.075210.052210.031980.016840.011010.010010.000171
328.150.269510.088780.060780.037120.019280.012580.011420.000204

Data presented as mole fraction (x).

Experimental Protocols

The quantitative solubility data presented above was determined using the static equilibrium method, also known as the isothermal shake-flask method. This is a reliable and widely used technique for measuring the solubility of solid compounds in liquids.

Static Equilibrium (Shake-Flask) Method

Objective: To determine the equilibrium solubility of a solid solute in a solvent at a constant temperature.

Materials and Equipment:

  • This compound (solute)

  • Selected solvents of high purity

  • Analytical balance

  • Constant temperature water bath or shaker

  • Glass vials or flasks with airtight seals

  • Magnetic stirrer and stir bars (optional)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation: An excess amount of solid this compound is added to a known volume or mass of the solvent in a sealed glass vial or flask. The excess solid ensures that a saturated solution is formed.

  • Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature is maintained within ±0.1 K.

  • Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The sample is immediately filtered through a syringe filter to remove any suspended solid particles.

  • Analysis: The concentration of this compound in the filtered saturated solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is then calculated from the measured concentration. If the analysis is performed on a mass/volume basis, it can be converted to mole fraction using the molar masses of the solute and solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the static equilibrium method for determining solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Analysis A Weigh excess This compound B Add known volume of solvent A->B C Seal vial and place in constant temperature shaker B->C D Agitate for 24-72 hours C->D E Allow undissolved solid to settle D->E F Withdraw supernatant E->F G Filter sample F->G H Analyze concentration (e.g., HPLC, UV-Vis) G->H solubility_logic cluster_solute This compound cluster_solvent Solvent cluster_interaction Intermolecular Interactions cluster_solubility Solubility Outcome Solute Polar functional groups (-NO2, -NH) Interaction_Strong Strong Solute-Solvent Interactions Solute->Interaction_Strong Interaction_Weak Weak Solute-Solvent Interactions Solute->Interaction_Weak Solvent_Polar Polar (e.g., DMF, Ethanol) Solvent_Polar->Interaction_Strong Solvent_Nonpolar Non-polar (e.g., Hexane) Solvent_Nonpolar->Interaction_Weak Solubility_High High Solubility Interaction_Strong->Solubility_High Solubility_Low Low Solubility Interaction_Weak->Solubility_Low

References

Spectroscopic and Synthetic Profile of 3-Methyl-6-nitro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characteristics of 3-Methyl-6-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis. The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines experimental protocols for obtaining such data, and presents logical workflows for its synthesis and analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are predicted to exhibit signals characteristic of its substituted aromatic structure. The electron-withdrawing nature of the nitro group at the C6 position is expected to significantly influence the chemical shifts of the protons and carbons on the indazole ring, generally shifting them to a lower field (higher ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (N-H)~13.0broad singlet-
H-4~8.0doublet~9.0
H-5~8.4doublet of doublets~9.0, ~2.0
H-7~8.6doublet~2.0
CH₃~2.6singlet-

Solvent: DMSO-d₆. Reference: Tetramethylsilane (B1202638) (TMS) at δ = 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-3~145
C-3a~122
C-4~120
C-5~116
C-6~147
C-7~108
C-7a~141
CH₃~12

Solvent: DMSO-d₆.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3400-3300Medium, BroadN-HStretching
3100-3000MediumC-H (aromatic)Stretching
2950-2850WeakC-H (methyl)Stretching
1620-1600MediumC=C (aromatic)Stretching
1530-1500StrongN-O (nitro)Asymmetric Stretching
1350-1330StrongN-O (nitro)Symmetric Stretching
850-800StrongC-H (aromatic)Out-of-plane Bending

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Nitration of 3-Methylindazole

This compound is commonly synthesized via the direct nitration of 3-methylindazole.[1]

  • Dissolution: Dissolve 3-methylindazole in concentrated sulfuric acid in a flask equipped with a magnetic stirrer and cooled in an ice bath to maintain a temperature of 0-5°C.[1]

  • Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.[1]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for a specified time, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Neutralization and Filtration: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide (B78521) solution) until a neutral pH is achieved. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The use of DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • ¹H NMR Data Acquisition:

    • Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A significantly larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample using one of the following methods:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Nujol Mull: Grind the solid sample with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (for KBr pellet) or the salt plates with Nujol (for Nujol mull).

    • Place the sample in the spectrometer and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Visualizations

The following diagrams illustrate the synthesis and analytical workflows for this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 3-Methylindazole 3-Methylindazole Nitration Nitration 3-Methylindazole->Nitration HNO3_H2SO4 HNO3 / H2SO4 HNO3_H2SO4->Nitration Quenching Quenching Nitration->Quenching Neutralization Neutralization Quenching->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product Spectroscopic_Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy Sample This compound Sample NMR_Prep Sample Preparation (Dissolve in DMSO-d6) Sample->NMR_Prep IR_Prep Sample Preparation (KBr Pellet or Nujol Mull) Sample->IR_Prep H1_NMR 1H NMR Acquisition NMR_Prep->H1_NMR C13_NMR 13C NMR Acquisition NMR_Prep->C13_NMR NMR_Data NMR Spectral Data (Chemical Shifts, Multiplicities) H1_NMR->NMR_Data C13_NMR->NMR_Data IR_Acq IR Spectrum Acquisition IR_Prep->IR_Acq IR_Data IR Spectral Data (Absorption Bands) IR_Acq->IR_Data

References

An In-depth Technical Guide on the Reactivity of the Nitro Group in 3-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitro group in 3-Methyl-6-nitro-1H-indazole, a key intermediate in the synthesis of various pharmaceuticals, notably the angiogenesis inhibitor Pazopanib.[1] The electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the indazole ring system. This document details the primary reactions of the nitro group, focusing on its reduction to an amino group and exploring the potential for nucleophilic aromatic substitution. Experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a heterocyclic aromatic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[2][3] Its structure, featuring a nitro group at the 6-position of the 3-methyl-1H-indazole core, renders it a versatile building block in synthetic organic chemistry. The nitro group, being a strong electron-withdrawing group, deactivates the benzene (B151609) portion of the indazole ring towards electrophilic substitution while activating it for nucleophilic attack. However, the most synthetically valuable transformation of the nitro group in this context is its reduction to an amino group, which is a critical step in the synthesis of numerous biologically active molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₇N₃O₂[2]
Molecular Weight 177.16 g/mol [2][3]
Appearance Solid powder[2]
Melting Point 187-188 °C[2]
Boiling Point (Predicted) 384.9 ± 22.0 °C[2]
Density 1.437 g/cm³[2]

Reactivity of the Nitro Group

The reactivity of the nitro group in this compound is dominated by reduction reactions. The potential for nucleophilic aromatic substitution is also considered, although less documented for this specific molecule.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is the most frequently employed and synthetically useful reaction of this compound. This transformation yields 6-amino-3-methyl-1H-indazole, a key precursor for further functionalization. Several reducing agents and conditions have been reported for this conversion, with varying yields and selectivities.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for the reduction of nitroarenes. This method offers clean reaction profiles and high yields.

Experimental Protocol: Reduction of 6-nitro-1H-indazole with Pd/C and H₂

A general procedure for the reduction of the related 6-nitro-1H-indazole involves mixing the substrate with 10% Pd/C catalyst in methanol (B129727) and stirring the reaction overnight under a hydrogen atmosphere (1 atm). After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated to afford 6-amino-1H-indazole. A yield of 94% has been reported for this transformation.

Stannous chloride is a classical and effective reagent for the reduction of aromatic nitro compounds, particularly in the presence of acid.

Experimental Protocol: Reduction of this compound with SnCl₂

To a stirred solution of 10 g (0.06 mol) of 3-methyl-6-nitroindazole in 100 ml of 2-methoxyethyl ether at 0 °C, a solution of 45 g (0.24 mol) of tin(II) chloride in 86 ml of concentrated HCl is added dropwise over 15 minutes, keeping the reaction temperature below 100 °C. After the addition is complete, the ice bath is removed, and the solution is allowed to stir for an additional 20 minutes. Diethyl ether is then added to precipitate the product, which is isolated by filtration and washed with diethyl ether to afford the HCl salt of 3-methyl-1H-indazol-6-amine as a yellow solid in 92% yield.

Reduction with iron powder in an acidic medium is another widely used, cost-effective, and environmentally benign method for converting nitroarenes to anilines.

Experimental Protocol: General Procedure for Nitro Reduction with Iron

To a suspension of the nitroarene (1 equivalent) in a mixture of glacial acetic acid, ethanol, and water, reduced iron powder (approximately 5 equivalents) is added. The resulting suspension is subjected to ultrasonic irradiation or heated to reflux until the reaction is complete as monitored by TLC. The reaction mixture is then filtered to remove the iron residue, which is washed with an organic solvent like ethyl acetate. The filtrate is partitioned with an aqueous base (e.g., 2M KOH), and the aqueous layer is further extracted with the organic solvent. The combined organic layers are dried and concentrated to yield the corresponding amine.

Table 2: Comparison of Reduction Methods for 6-Nitroindazoles

Reagent/CatalystSubstrateProductYieldReference
10% Pd/C, H₂6-nitro-1H-indazole6-amino-1H-indazole94%
SnCl₂, HCl3-Methyl-6-nitroindazole3-methyl-1H-indazol-6-amine HCl salt92%
Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group at the 6-position is expected to activate the indazole ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group (C5 and C7). In such reactions, a potent nucleophile displaces a suitable leaving group (typically a halide) on the aromatic ring. While this is a common reaction for many nitroaromatic compounds, specific examples for this compound are not extensively reported in the literature.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate. Subsequent elimination of the leaving group restores the aromaticity of the ring.

Due to the lack of specific literature examples for SNAr on this compound, a generalized workflow is presented below.

Spectroscopic Data

The structural characterization of this compound and its reduction product, 6-amino-3-methyl-1H-indazole, is crucial for confirming their identity and purity. The following tables summarize the available and predicted spectroscopic data.

Table 3: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR Available, but specific shifts and solvent not detailed in readily accessible sources.[1]
¹³C NMR No specific data found.
IR Spectroscopy Expected peaks for N-H, C-H (aromatic and methyl), and NO₂ stretching.
Mass Spectrometry Molecular Ion (M⁺): m/z 177[3]

Table 4: Spectroscopic Data for 6-amino-3-methyl-1H-indazole

TechniqueDataReference
¹H NMR No specific data found.
¹³C NMR No specific data found.
IR Spectroscopy Expected peaks for N-H (amine and indazole), C-H (aromatic and methyl).
Mass Spectrometry Molecular Ion (M⁺): m/z 147[3]

Visualizations

Reaction Workflows

Reduction_Workflow cluster_start Starting Material cluster_pdc Method 1: Catalytic Hydrogenation cluster_sncl2 Method 2: Tin(II) Chloride Reduction cluster_product Product Start This compound Reagents_PdC 10% Pd/C, H₂ Methanol Start->Reagents_PdC Reagents_SnCl2 SnCl₂, conc. HCl 2-Methoxyethyl ether Start->Reagents_SnCl2 Workup_PdC Filtration, Concentration Reagents_PdC->Workup_PdC Product 6-amino-3-methyl-1H-indazole Workup_PdC->Product Workup_SnCl2 Precipitation with Ether, Filtration Reagents_SnCl2->Workup_SnCl2 Workup_SnCl2->Product

Caption: Workflow for the reduction of this compound.

Reaction Mechanisms

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Reactants Aromatic Ring with Leaving Group (L) and Nitro Group + Nucleophile (Nu⁻) Transition1 Transition State 1 Reactants->Transition1 Slow Intermediate Meisenheimer Complex (Resonance Stabilized) Transition1->Intermediate Transition2 Transition State 2 Intermediate->Transition2 Fast Products Substituted Aromatic Ring + Leaving Group (L⁻) Transition2->Products

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The reactivity of the nitro group in this compound is primarily characterized by its facile reduction to the corresponding amine, a transformation of significant importance in the synthesis of pharmaceutical agents. Various reliable methods, including catalytic hydrogenation and reductions with tin(II) chloride or iron powder, can achieve this conversion in high yields. While the nitro group is expected to activate the indazole ring for nucleophilic aromatic substitution, this reaction pathway is less documented for this particular substrate. Further research into the SNAr chemistry of this compound could unveil new synthetic routes to novel indazole derivatives. This guide provides a foundational understanding of the reactivity of this key intermediate, offering valuable protocols and data for researchers in the field.

References

Tautomerism in 3-Methyl-6-nitro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents. The biological activity of these compounds is intrinsically linked to their structure, particularly the arrangement of hydrogen bond donors and acceptors. A critical, yet often nuanced, aspect of indazole chemistry is annular tautomerism—the equilibrium between N1-H and N2-H forms. This phenomenon can profoundly influence a molecule's physicochemical properties, such as pKa, lipophilicity, and crystal packing, as well as its pharmacological activity by altering its binding interactions with biological targets.[1]

This technical guide provides an in-depth analysis of the tautomeric equilibrium of 3-Methyl-6-nitro-1H-indazole (CAS: 6494-19-5). While specific experimental studies quantifying the tautomeric ratio for this exact molecule are not prevalent in publicly accessible literature, a robust understanding can be constructed by examining foundational principles of indazole tautomerism and analyzing data from closely related structural analogs. This document summarizes the expected tautomeric behavior, presents relevant thermodynamic data from analogous systems, details generalized experimental protocols for characterization, and provides logical diagrams to illustrate the core concepts.

The Tautomeric System: 1H vs. 2H Isomers

The principal annular tautomerism in this compound involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring, resulting in an equilibrium between the 1H- and 2H-tautomers.

  • This compound: This tautomer features a benzenoid-like six-membered ring, which generally confers greater aromatic stability.[2]

  • 3-Methyl-6-nitro-2H-indazole: This tautomer possesses a quinonoid-like structure in its carbocyclic ring, which is typically associated with higher energy and lower thermodynamic stability.[2][3]

The 3H-tautomer is considered significantly less stable and is rarely observed in indazole systems.[2]

Thermodynamic Stability and Equilibrium Analysis

Direct experimental quantification of the tautomeric equilibrium constant (KT) for this compound is not available in the reviewed literature. However, extensive computational and experimental work on the parent indazole and its derivatives consistently demonstrates a strong preference for the 1H-tautomer.

Theoretical calculations on unsubstituted indazole show the 1H-tautomer to be more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ (3.6 kcal·mol⁻¹).[4][5] This energetic preference is substantial, indicating that the equilibrium lies heavily in favor of the 1H form. The stability is primarily attributed to the greater aromatic character of the benzenoid system in the 1H-tautomer.[2] The presence of substituents, such as the methyl group at position 3 and the nitro group at position 6, modulates this equilibrium, but the fundamental preference for the 1H form is expected to remain. Reactivity studies of 6-nitroindazole, for instance, show that reactions occur at the N1 position, providing strong indirect evidence that the 1H-tautomer is the dominant and most reactive species in the equilibrium mixture.[4][5]

Data Presentation

The following table summarizes computational data for the parent indazole system, which serves as a reliable estimate for the behavior of this compound.

Compound SystemComputational MethodΔE (1H vs. 2H) (kJ·mol⁻¹)ΔE (1H vs. 2H) (kcal·mol⁻¹)Reference
Unsubstituted IndazoleMP2/6-31G**~15~3.6[4][5]
Unsubstituted IndazoleB3LYP/6-311++G(d,p)~20~4.8[1]

Table 1: Calculated Energy Differences Between 1H- and 2H-Indazole Tautomers.

Influence of Substituents and Solvents

The position of the tautomeric equilibrium is a fine balance of electronic and environmental factors.

  • Electronic Effects: The 3-methyl group is an electron-donating group, while the 6-nitro group is strongly electron-withdrawing. A comprehensive theoretical study on 52 NH-indazoles concluded that while the 1H-tautomer is the most stable in most cases, the stability can be shifted by substituent effects.[6] However, for the specific substitution pattern in this compound, the stabilizing benzenoid character of the 1H form is expected to be the dominant factor.

  • Solvent Effects: The polarity of the solvent can influence the tautomeric ratio.[7] Polar, protic solvents can stabilize both tautomers through hydrogen bonding. In some specific cases, less polar solvents can favor a 2H-tautomer if it is stabilized by a strong intramolecular hydrogen bond, a scenario not applicable to this compound.[6] Generally, for simple indazoles, the 1H tautomer remains dominant across a wide range of solvents.[1][8]

Experimental Protocols for Tautomer Characterization

The definitive characterization of indazole tautomers relies on a combination of spectroscopic and crystallographic techniques. The following sections detail generalized protocols applicable to the study of this compound.

Protocol for Tautomeric Ratio Determination by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy in solution is a primary tool for identifying and quantifying tautomeric mixtures. The chemical shifts of the ring protons, particularly H4, H5, and H7, are sensitive to the location of the N-H proton.

  • Sample Preparation: Dissolve a precisely weighed amount (approx. 5-10 mg) of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration in a 5 mm NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a constant, controlled temperature (e.g., 298 K). Standard parameters should include a 30-45° pulse angle and a relaxation delay of at least 5 times the longest T₁ value to ensure accurate integration.[9]

  • Signal Assignment: Identify and assign the signals corresponding to each tautomer. This may require 2D NMR techniques (e.g., HSQC, HMBC) for unambiguous assignment, especially for the carbon spectrum. The N-H proton signal, which is typically broad, should also be identified.

  • Integration and Quantification: Select well-resolved, non-overlapping signals characteristic of each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of the integrated areas of their respective signals. The equilibrium constant is calculated as KT = [2H-tautomer] / [1H-tautomer].

Protocol for Tautomer Identification by X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often a critical and challenging step, requiring the screening of various solvents (e.g., ethanol, ethyl acetate, acetone, toluene) and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data, typically using Mo Kα or Cu Kα radiation at a controlled temperature (e.g., 100 K or 296 K).[10]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or other suitable techniques. Refine the structural model against the experimental data. The final refined structure will unequivocally show the position of the hydrogen atom on either N1 or N2, thereby identifying the tautomer present in the crystal lattice.[10][11]

Visualizations and Workflows

The following diagrams, generated using DOT language, illustrate the key logical and experimental relationships in the study of this compound tautomerism.

Caption: Tautomeric equilibrium of 3-Methyl-6-nitro-indazole.

experimental_workflow cluster_analysis Tautomer Analysis start Synthesis of This compound analysis_point start->analysis_point solution_path Solution State Analysis analysis_point->solution_path solid_path Solid State Analysis analysis_point->solid_path nmr ¹H, ¹³C, ¹⁵N NMR Spectroscopy solution_path->nmr xray Single Crystal X-ray Diffraction solid_path->xray quantify Identify Signals & Quantify Ratio (K_T) nmr->quantify identify Solve Structure & Identify Tautomer xray->identify conclusion Structural Confirmation & Equilibrium Characterization quantify->conclusion identify->conclusion

Caption: Generalized workflow for tautomer analysis.

Conclusion

The annular tautomerism of this compound is a critical feature defining its chemical identity. Based on substantial evidence from parent indazole systems and related nitro-substituted analogs, the 1H-tautomer is unequivocally the predominant and thermodynamically more stable form. This stability is rooted in the aromatic character of its benzenoid ring. While direct quantitative data for this specific molecule remains an area for future experimental investigation, the principles and methodologies outlined in this guide provide a robust framework for its characterization. For professionals in drug development, confirming the dominance of the 1H-tautomer is essential for accurate structure-activity relationship (SAR) studies, computational modeling, and intellectual property development.

References

Methodological & Application

Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-methylindazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 3-Methyl-6-nitro-1H-indazole

Introduction

This compound (CAS No: 6494-19-5) is a pivotal organic intermediate in the fields of pharmaceutical and medicinal chemistry.[1][2] Its molecular structure, featuring an indazole ring with methyl and nitro group substituents, makes it a versatile building block for more complex molecules.[1] Notably, it is a critical precursor in the synthesis of Pazopanib, an oral angiogenesis inhibitor used in anti-cancer therapies that targets vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).[3][4] It also serves as an intermediate in the development of agrochemicals and novel materials.[5]

This document provides a detailed protocol for the synthesis of this compound via the direct nitration of 3-methylindazole. This method is widely used for its straightforward approach, utilizing a mixed acid system of concentrated nitric acid and sulfuric acid.[2][6]

Safety and Handling

This procedure involves the use of highly corrosive and hazardous materials. Strict adherence to safety protocols is mandatory.

  • Hazardous Chemicals :

    • This compound : Harmful if swallowed, in contact with skin, or if inhaled.[4][7][8] Causes serious skin and eye irritation.[7][9]

    • Concentrated Sulfuric Acid (H₂SO₄) : Extremely corrosive. Causes severe skin burns and eye damage.

    • Concentrated Nitric Acid (HNO₃) : Extremely corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Contact with other materials may cause fire.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7] All operations must be conducted inside a certified chemical fume hood.[7]

  • Procedure Precautions : The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of by-products.[2][6] The addition of the nitrating mixture must be performed slowly and carefully.

Experimental Protocol: Direct Nitration of 3-Methylindazole

This protocol details the synthesis of this compound through electrophilic aromatic substitution. The strong electron-donating character of the indazole ring system directs the nitration, with the 6-position being a common site for substitution.

Materials and Reagents:

  • 3-Methylindazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Recrystallization solvent (e.g., Ethanol (B145695)/Water mixture)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Büchner funnel and filter flask for vacuum filtration

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup : In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-methylindazole in concentrated sulfuric acid. The dissolution should be performed in an ice-water bath to manage the initial heat generated.

  • Preparation of Nitrating Mixture : In a separate flask cooled in an ice-water bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be prepared cautiously and allowed to cool before use.

  • Nitration Reaction : Cool the solution of 3-methylindazole in sulfuric acid to between 0–5°C using the ice-water bath.[2]

  • Slow Addition : Add the cold nitrating mixture dropwise to the stirred 3-methylindazole solution via a dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 10°C.[6]

  • Reaction Completion : After the addition is complete, allow the mixture to stir for an additional 15-30 minutes while maintaining the low temperature.

  • Quenching : Carefully and slowly pour the reaction mixture onto a beaker filled with a substantial amount of crushed ice. A solid precipitate of crude this compound will form.

  • Isolation : Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water to remove residual acids.

  • Neutralization : The crude product can be further washed with a dilute sodium bicarbonate solution to ensure all acid is neutralized, followed by another wash with cold water.

  • Purification : The crude product is purified by recrystallization. A common solvent system is an ethanol/water mixture.[10] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final product.

Data Summary

The following table summarizes key quantitative data for the materials involved in the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Reaction Parameters
3-Methylindazole (Starting Material)C₈H₈N₂132.16111-114-
This compound (Product)C₈H₇N₃O₂177.16[1][2]187-188[1][2]Reaction Temp: 0-10°C[6]
Nitric Acid (Reagent)HNO₃63.01-42Used in nitrating mixture
Sulfuric Acid (Reagent/Solvent)H₂SO₄98.0810Used in nitrating mixture

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-Methylindazole in conc. H₂SO₄ cool Cool Reactant Solution (0-5°C) start->cool reagent Prepare Nitrating Mixture (HNO₃ + H₂SO₄) add Slowly Add Nitrating Mixture cool->add react Stir at 0-10°C add->react quench Pour onto Crushed Ice react->quench filter Vacuum Filter Crude Solid quench->filter wash Wash with H₂O and dilute NaHCO₃ filter->wash recrystal Recrystallize from Ethanol/Water wash->recrystal dry Filter and Dry Final Product recrystal->dry end end dry->end Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction scheme for the direct nitration of 3-methylindazole.

References

Application Note: Synthesis of 3-Methyl-6-nitro-1H-indazole via Direct Nitration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-6-nitro-1H-indazole is a key organic intermediate widely utilized in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for oncology, as well as in the creation of pesticides and other fine chemicals.[1][2][3] Its molecular structure features an indazole ring with a methyl group at the 3-position and a nitro group at the 6-position.[2] One of the most straightforward methods for its preparation is the direct nitration of 3-methyl-1H-indazole.

This method involves the electrophilic substitution of a nitro group onto the indazole ring using a mixed acid system, typically nitric acid and sulfuric acid.[1][2] While the process is relatively simple, careful control of reaction conditions, especially temperature, is crucial to ensure high regioselectivity for the 6-nitro isomer and to minimize the formation of by-products such as other regioisomers or dinitro compounds.[1][4]

This document provides a detailed protocol for the direct nitration of 3-methyl-1H-indazole, including a summary of reaction parameters, a step-by-step experimental guide, and troubleshooting advice.

Reaction Scheme

The direct nitration of 3-methyl-1H-indazole proceeds by treating the starting material with a nitrating agent, a mixture of concentrated nitric and sulfuric acids, at low temperatures.

Caption: Direct nitration of 3-methyl-1H-indazole.

Experimental Protocol

This protocol describes a generalized lab-scale procedure for the synthesis of this compound.

Materials and Reagents

  • 3-Methyl-1H-indazole (Starting Material)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Sodium Hydroxide (NaOH) or other suitable base for neutralization

  • Deionized Water

  • Ice

  • Ethanol or other suitable solvent for recrystallization

Equipment

  • Three-neck round-bottom flask equipped with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Procedure

  • Reaction Setup: In a well-ventilated fume hood, charge a three-neck round-bottom flask with concentrated sulfuric acid.

  • Dissolution: Begin stirring and cool the sulfuric acid to 0°C using an ice-salt bath.

  • Substrate Addition: Slowly and portion-wise, add 3-methyl-1H-indazole to the cold sulfuric acid. Ensure the temperature is maintained between 0-5°C during the addition.

  • Nitrating Agent Addition: Once the starting material is fully dissolved, slowly add concentrated nitric acid dropwise via a dropping funnel.[1][2][4] The temperature of the reaction mixture must be strictly controlled and kept below 5°C to prevent over-nitration and the formation of unwanted side products.[4]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for a specified time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate should form.

  • Neutralization: Slowly neutralize the acidic solution with a cold aqueous solution of a base, such as sodium hydroxide, until the pH is approximately 7-8. This will precipitate the crude product.[4]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the filter cake thoroughly with cold water to remove any residual acid and inorganic salts.[4]

  • Drying: Dry the crude product, preferably in a vacuum oven at a low temperature.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product with high purity.[1][2]

Experimental Workflow

The following diagram outlines the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Data Presentation

The following tables summarize key reaction parameters and product characteristics.

Table 1: Key Reaction Parameters

ParameterValue / ConditionRationale
Starting Material 3-Methyl-1H-indazolePrecursor for nitration.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Mixed acid generates the nitronium ion (NO₂⁺) for electrophilic substitution.
Temperature 0-5°C (up to 10°C)Critical for controlling reaction rate and preventing by-product formation.[1][2][4]
Reaction Time 1-6 hoursShould be monitored by TLC to ensure completion.[5]
Work-up Ice quench, neutralizationSafely stops the reaction and precipitates the product from the acidic solution.
Purification RecrystallizationRemoves impurities and regioisomers to yield a high-purity product.[1]

Table 2: Product Characterization

PropertyValue
Product Name This compound
CAS Number 6494-19-5
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Physical State Solid powder[1][2]
Melting Point 187-188°C[1][2]

Safety Precautions

  • This procedure involves the use of highly corrosive and strong oxidizing acids (concentrated H₂SO₄ and HNO₃). Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic. Strict temperature control is essential to prevent the reaction from running away.

  • Perform all steps in a well-ventilated chemical fume hood.

  • When quenching the reaction, add the acid mixture to ice slowly and carefully to manage heat generation.

  • When neutralizing, add the base slowly to control the exothermic acid-base reaction.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; product loss during work-up.Ensure sufficient reaction time by monitoring via TLC. Be careful during neutralization and filtration steps.
Formation of By-products Reaction temperature was too high; incorrect ratio of nitrating agents.Strictly maintain the reaction temperature between 0-5°C.[4] Carefully control the stoichiometry of the nitric acid.[4]
Presence of Regioisomers Nitration occurred at other positions (e.g., 4, 5, or 7).Optimize reaction conditions; a less aggressive nitrating agent might be required.[4] Separate isomers via column chromatography if recrystallization is insufficient.[4]
Dark-colored Product Presence of impurities or degradation products from overheating.Ensure rigorous temperature control. Purify the product thoroughly via recrystallization, possibly with activated charcoal.

References

Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 3-Methyl-6-nitro-1H-indazole

Introduction

This compound (CAS No: 6494-19-5) is a vital organic intermediate, notably utilized in the synthesis of Pazopanib, an oral angiogenesis inhibitor used in cancer therapy.[1][2][3] Its molecular structure, featuring an indazole ring with methyl and nitro substituents, makes it a versatile building block in the creation of various therapeutic agents, dyes, and pesticides.[4] The synthesis method detailed herein is based on established procedures involving the diazotization of an aniline (B41778) derivative.[5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is presented below.

PropertyValueReference
Molecular Formula C₈H₇N₃O₂[4]
Molecular Weight 177.16 g/mol [4]
Appearance Beige to dark yellow solid powder[1][4]
Melting Point 187-188°C[4][2]
Boiling Point (Predicted) 384.9 ± 22.0 °C[4][2]
Density ~1.4 g/cm³[3]
Solubility Slightly soluble in Chloroform and Methanol[1][2]

Synthetic Pathway Overview

The synthesis proceeds via a two-step mechanism starting from 2-methyl-5-nitroaniline (B49896). The primary amine is first converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium. This intermediate is unstable and undergoes in situ intramolecular cyclization to form the indazole ring system.

Synthesis_Pathway A 2-Methyl-5-nitroaniline B Diazonium Salt Intermediate A->B NaNO₂, Acetic Acid (Diazotization) C This compound B->C Intramolecular Cyclization

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established literature procedures.[5][6]

4.1 Materials and Reagents

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
2-Methyl-5-nitroaniline99-55-8152.151.0 g6.57
Glacial Acetic Acid64-19-760.0540 mL-
Sodium Nitrite (NaNO₂)7632-00-069.000.453 g6.57
Water (deionized)7732-18-518.021 mL-
Hexane110-54-386.18As needed-
Ethyl Acetate (B1210297)141-78-688.11As needed-

4.2 Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g (6.57 mmol) of 2-methyl-5-nitroaniline in 40 mL of glacial acetic acid.[5]

  • Cooling: Cool the resulting solution to 15-20°C using an ice-water bath.[6]

  • Diazotization: In a separate beaker, prepare a solution of 0.453 g (6.57 mmol) of sodium nitrite in 1 mL of water. Add this solution to the stirred aniline solution all at once.[5][6] It is critical to maintain the reaction temperature below 25°C during this exothermic addition.[6]

  • Reaction: Continue stirring the mixture for 15 minutes.[5] Allow the solution to stand at room temperature for 3 days to ensure complete cyclization.[5][6]

  • Work-up: Concentrate the solution under reduced pressure on a steam bath.[6] Dilute the residue with a small volume of water and stir vigorously to precipitate the crude product.[5]

  • Purification: Collect the solid product by filtration and wash thoroughly with cold water.[5] The crude product can be further purified by flash chromatography on silica (B1680970) gel using a hexane/ethyl acetate (4:1) eluent to yield the pure this compound as a solid.[5] An alternative purification method involves recrystallization from boiling methanol.[6]

Safety and Hazard Information

This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood, utilizing appropriate personal protective equipment (PPE).

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled.[2][3] Avoid contact with skin and eyes.[2] Wear suitable protective clothing, gloves, and eye/face protection.[2][3]

  • 2-Methyl-5-nitroaniline (5-Nitro-o-toluidine): Toxic and a suspected carcinogen. Handle with extreme care. Wear protective gloves, clothing, and eye protection.[7] Avoid breathing dust.

  • Acetic Anhydride/Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.[8] Use in a chemical fume hood is mandatory.[8]

  • Sodium Nitrite: Oxidizing agent and toxic if swallowed. Keep away from combustible materials.

Personal Protective Equipment (PPE) Workflow:

PPE_Workflow cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal prep Don Lab Coat & Apron glasses Wear Safety Goggles/ Face Shield prep->glasses gloves Wear Nitrile Gloves glasses->gloves hood Work in Fume Hood gloves->hood dispose Dispose of Waste in Designated Containers hood->dispose After Experiment decon Decontaminate Glassware dispose->decon wash Wash Hands Thoroughly decon->wash

Caption: Standard PPE and workflow for handling hazardous chemicals.

Discussion of Reaction Mechanism

The key transformation in this synthesis is the diazotization of a primary aromatic amine.[9] Nitrous acid, generated in situ from sodium nitrite and acetic acid, acts as the nitrosating agent. The resulting diazonium salt is an electrophile. In this specific reaction, the acetyl group from the solvent (via potential formation of acetic anhydride) may act as a temporary protecting group, facilitating the intramolecular cyclization to form the stable five-membered ring of the indazole system.[10]

Strict temperature control (0-5°C is ideal, though up to 25°C is tolerated in this specific procedure) is crucial during diazotization to prevent side reactions.[6][11] Elevated temperatures can lead to the hydrolysis of the diazonium salt to form unwanted phenolic byproducts or decomposition that results in tar formation.[11] The "all at once" addition of the nitrite solution helps to avoid the formation of a yellow diazoamino compound precipitate that can occur with slow addition.[6]

References

Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-6-nitro-1H-indazole is a pivotal heterocyclic building block in modern organic synthesis, primarily recognized for its role as a key intermediate in the preparation of various pharmacologically active molecules. Its unique structural framework, featuring a reactive nitro group and a versatile indazole core, allows for a range of chemical transformations, making it a valuable precursor in the development of targeted therapeutics, particularly in oncology. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 6494-19-5[1]
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
Appearance Solid powder[1]
Melting Point 187-188 °C[1]
Boiling Point 384.9±22.0 °C (Predicted)[1]
Density 1.437 g/cm³[1]

Application in the Synthesis of Pazopanib

This compound is a crucial starting material for the synthesis of Pazopanib, an anti-cancer drug. The synthetic route involves a multi-step process, including the reduction of the nitro group followed by sequential N-methylation to yield the key intermediate, N,2,3-trimethyl-2H-indazol-6-amine.

Synthetic Workflow for Pazopanib Intermediate

The overall synthetic pathway from this compound to the key Pazopanib intermediate N,2,3-trimethyl-2H-indazol-6-amine is depicted below.

G A This compound B 3-Methyl-1H-indazol-6-amine A->B Nitro Reduction (SnCl2·2H2O, HCl) C N,3-Dimethyl-1H-indazol-6-amine B->C Reductive Amination (HCHO, NaBH3CN) D N,2,3-Trimethyl-2H-indazol-6-amine C->D N-Methylation (Trimethyl orthoformate)

Caption: Synthetic pathway to a key Pazopanib intermediate.

Experimental Protocols

Protocol 1: Reduction of this compound to 3-Methyl-1H-indazol-6-amine

This protocol details the reduction of the nitro group of this compound using tin(II) chloride dihydrate.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether

Procedure:

  • To a stirred solution of this compound (10 g, 0.06 mol) in 2-methoxyethyl ether (100 ml) at 0 °C, add a solution of tin(II) chloride (45 g, 0.24 mol) in concentrated HCl (86 ml) dropwise over 15 minutes, ensuring the reaction temperature remains below 10 °C.[2]

  • After the addition is complete, remove the ice bath and continue stirring for an additional 20 minutes.[2]

  • Add approximately 70 ml of diethyl ether to the reaction mixture to induce precipitation.[2]

  • Isolate the resulting precipitate by filtration and wash with diethyl ether to afford the HCl salt of 3-methyl-1H-indazol-6-amine as a yellow solid.[2]

  • To obtain the free amine, the solid can be dissolved in water and neutralized with a saturated solution of sodium bicarbonate, followed by extraction with ethyl acetate. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

Quantitative Data:

ProductYieldMelting PointSpectroscopic Data
3-Methyl-1H-indazol-6-amine HCl salt 92%[2]--
3-Methyl-1H-indazol-6-amine 87%[3]203.8–204.5 °C[3]¹H-NMR (500 MHz, CDCl₃): δ 9.44 (s, 1H, N-NH), 7.43 (d, J = 8.5 Hz, 1H, H-4), 6.57–6.55 (m, 2H, H-5, H-7), 3.84 (s, 2H, NH₂), 2.50 (s, 3H, H-1′)[3]
Protocol 2: N-Methylation of this compound to 2,3-Dimethyl-6-nitro-2H-indazole

This protocol describes the regioselective N-methylation at the N-2 position of this compound using dimethyl carbonate.

Materials:

  • This compound

  • Dimethyl carbonate (DMC)

  • Triethylenediamine (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve this compound (10.00 g, 56 mmol) and triethylenediamine (6.40 g, 56 mmol) in N,N-dimethylformamide (100 mL).[4]

  • Stir the reaction mixture at room temperature for 15 minutes.[4]

  • Slowly add dimethyl carbonate (6.04 g, 67 mmol) dropwise to the mixture.[4]

  • Heat the reaction system to reflux temperature and continue stirring for 6 hours.[4]

  • After completion, cool the mixture to room temperature and add 120 mL of water, stirring for 15 minutes to precipitate the product.[4]

  • Collect the solid product by filtration and dry to yield 2,3-dimethyl-6-nitro-2H-indazole.[4]

Quantitative Data:

ProductYieldMelting PointSpectroscopic Data
2,3-Dimethyl-6-nitro-2H-indazole 81.1%[4]187-187.6 °C[4]¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (s, 1H), 7.93 (d, J = 8.8 Hz, 1H), 7.73 (d, J = 9.2 Hz, 1H), 4.14 (s, 3H), 2.67 (s, 3H)[4]

Further Applications and Future Directions

While the synthesis of Pazopanib is a primary application, the reactivity of this compound extends to the creation of other novel heterocyclic systems.

Synthesis of Antileishmanial Agents

Derivatives of 3-chloro-6-nitro-1H-indazole, which can be synthesized from this compound, have been investigated as promising candidates for antileishmanial drugs. These derivatives can undergo 1,3-dipolar cycloaddition reactions to form complex heterocyclic structures with biological activity.[4]

Workflow for Synthesis of Triazole Derivatives

A general workflow for the synthesis of 1,2,3-triazolyl methyl-6-nitro-1H-indazole derivatives is shown below. This involves the initial modification of this compound to introduce a suitable dipolarophile, followed by a cycloaddition reaction.

G A 3-Chloro-6-nitro-1H-indazole B N-Propargyl-3-chloro-6-nitro-1H-indazole A->B Propargylation C 1,2,3-Triazolyl methyl-6-nitro-1H-indazole derivatives B->C 1,3-Dipolar Cycloaddition with Azides

References

Application Notes and Protocols: 3-Methyl-6-nitro-1H-indazole as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-6-nitro-1H-indazole is a pivotal intermediate in organic synthesis, particularly valued in the pharmaceutical industry for its role in the development of various therapeutic agents.[1] Its chemical structure, featuring a reactive indazole ring substituted with a methyl and a nitro group, makes it a versatile building block for creating complex bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a primary focus on its application in the synthesis of the anticancer drug, Pazopanib.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
Appearance Solid powder[1]
Melting Point 187-188 °C[1]
CAS Number 6494-19-5[1]

Applications in Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of a variety of pharmaceutical compounds. Its most prominent application is as a precursor to 2,3-dimethyl-6-nitro-2H-indazole, a crucial intermediate in the industrial synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. Beyond this, the indazole scaffold is explored for its potential in developing novel anti-inflammatory and other anti-cancer agents.

Key Intermediate in Pazopanib Synthesis

The synthesis of Pazopanib heavily relies on this compound. The indazole core of this intermediate forms a significant part of the final drug structure. The typical synthetic route involves the methylation of this compound to yield 2,3-dimethyl-6-nitro-2H-indazole, which then undergoes further transformations to produce Pazopanib.

pazopanib_synthesis_overview A This compound B Methylation A->B C 2,3-dimethyl-6-nitro-2H-indazole B->C D Further Reactions C->D E Pazopanib D->E

General synthetic pathway from this compound to Pazopanib.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two common protocols.

This protocol follows a classical approach involving diazotization and cyclization.

Workflow:

synthesis_protocol_1 cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification A Dissolve 2-ethyl-5-nitroaniline (B1661927) in glacial acetic acid B Cool to 0 °C A->B C Add Sodium Nitrite (B80452) solution B->C D Stir at 25 °C C->D E Filter and let stand D->E F Concentrate and add water E->F G Collect solid by filtration F->G H Fast Chromatography G->H I This compound H->I

Workflow for the synthesis of this compound from 2-ethyl-5-nitroaniline.

Methodology:

  • Dissolve 2-ethyl-5-nitroaniline (1.021 g, 6.14 mmol) in glacial acetic acid (40 ml).[2]

  • Cool the mixture to 0 °C in an ice bath.[2]

  • Add a solution of sodium nitrite (424 mg, 6.14 mmol) in water (1 ml) all at once.[2]

  • Continue stirring the reaction mixture for 15 minutes at 25 °C.[2]

  • After 3 hours, remove any residual solid by filtration and allow the filtrate to stand at room temperature for 3 days.[2]

  • Concentrate the solution under vacuum.[2]

  • Dilute the residue with 2 ml of water and stir vigorously to precipitate the product.[2]

  • Collect the solid product by filtration and wash thoroughly with cold water.[2]

  • Purify the crude product by fast chromatography (hexane/ethyl acetate, 4:1) to yield this compound as a solid.[2]

Quantitative Data:

Starting MaterialProductYieldReference
2-Ethyl-5-nitroanilineThis compound40.5%[2]

This method involves the direct nitration of the indazole ring.

Methodology:

  • Dissolve 3-methylindazole in concentrated sulfuric acid.

  • Cool the solution to 0–5 °C.

  • Slowly add nitric acid to the reaction mixture while maintaining the low temperature.

  • After the reaction is complete, neutralize the mixture.

  • Extract the product with a suitable organic solvent.

  • Purify the product by recrystallization.

Note: This method is described as a general procedure and specific quantities of reagents and detailed workup may vary.

Synthesis of 2,3-dimethyl-6-nitro-2H-indazole

The methylation of this compound is a critical step in the synthesis of Pazopanib. Several methylation agents and conditions have been explored to optimize yield and regioselectivity.

This protocol presents a more environmentally friendly approach using dimethyl carbonate as the methylating agent.

Workflow:

methylation_workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Dissolve this compound in an organic solvent (e.g., DMF) B Add dimethyl carbonate and a catalyst (e.g., DBU) A->B C Heat the mixture (40-100 °C) B->C D React for 10-20 hours C->D E Cool to room temperature D->E F Process to precipitate the product E->F G Collect the yellow solid F->G

References

Application Notes and Protocols for the Analytical Characterization of 3-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-6-nitro-1H-indazole (CAS No: 6494-19-5) is a crucial organic intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors, as well as in the development of pesticides and materials.[1][2][3] Its molecular formula is C8H7N3O2, and its molecular weight is 177.16 g/mol .[2][4][5] Ensuring the purity and confirming the structural integrity of this compound is paramount for reliable and reproducible results in research and development.[6] This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using modern analytical techniques.

The primary methods for characterization include High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and Infrared (IR) Spectroscopy for functional group identification.[4][5]

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a cornerstone technique for determining the purity of this compound.[2] It offers high resolution and sensitivity, allowing for the effective separation of the main compound from synthesis-related impurities and degradation products.[6] A reversed-phase C18 column is typically effective for this analysis, with UV detection being the standard method due to the chromophoric nature of the molecule.[4][6]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[6]

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of a suitable solvent, such as a methanol/water mixture, to create a 100 µg/mL stock solution. Further dilute as necessary for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4][6]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes can be employed.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV detection at 254 nm.[4][6]

  • Data Analysis: Record the chromatogram. The retention time of the major peak corresponds to this compound. Purity is calculated based on the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation:

ParameterExpected Value
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Retention Time (tR) Compound-specific (dependent on exact conditions)
Purity (%) ≥ 98% (typical for purified samples)
Detection λmax 254 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.[4][7] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments within the molecule. For indazole derivatives, DMSO-d₆ is a common solvent as it allows for the observation of the exchangeable N-H proton.[7]

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[4][6]

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[4][7]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[7]

  • ¹H NMR Acquisition:

    • Optimize the magnetic field homogeneity by shimming the spectrometer.[7]

    • Acquire a standard one-dimensional ¹H spectrum.[7]

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[7]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze chemical shifts and coupling constants to assign the structure. Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the carbon skeleton.

Data Presentation:

NucleusExpected Chemical Shifts (δ, ppm) in DMSO-d₆ (Predicted)
¹H ~13.0 (br s, 1H, N-H), ~8.6 (s, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~2.5 (s, 3H, CH₃)
¹³C ~147, ~145, ~141, ~124, ~122, ~116, ~108, ~12 (CH₃)

Note: Actual chemical shifts may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities.[6] When coupled with a liquid chromatography system (LC-MS), it becomes a powerful tool for separating and identifying components of a mixture. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[6]

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).[6]

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule and can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.[6]

  • Analysis Mode: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[6]

  • Sample Preparation: The sample is typically prepared in the same manner as for HPLC analysis, often using the effluent from the HPLC column for direct introduction into the mass spectrometer.

  • Data Analysis: The mass spectrum will display the molecular ion peak, confirming the molecular weight of the target compound.[6] The presence of other significant peaks may indicate impurities or fragments. The measured mass-to-charge ratio (m/z) is compared to the theoretical calculated mass.

Data Presentation:

ParameterExpected Value
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Theoretical [M+H]⁺ 178.0611
Theoretical [M-H]⁻ 176.0466
Ionization Mode ESI (Positive/Negative)

Infrared (IR) Spectroscopy

Application Note: Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of key functional groups within the this compound molecule.[4] By analyzing the absorption of infrared light at specific frequencies, one can confirm the presence of N-H, C-H (aromatic and aliphatic), C=C (aromatic), and, critically, the nitro (NO₂) group.[4]

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Analyze the spectrum to identify characteristic absorption peaks for the various functional groups. Compare the obtained spectrum with a reference spectrum if available.

Data Presentation:

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1450 - 1600
Nitro (NO₂) Asymmetric Stretch 1500 - 1550
Nitro (NO₂) Symmetric Stretch 1300 - 1350

Note: The nitro group absorption peak is a key diagnostic feature, typically found between 1350-1550 cm⁻¹.[4]

Mandatory Visualizations

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_data Data Analysis start Starting Materials (e.g., 2-ethyl-5-nitroaniline) reaction Cyclization & Nitration Reactions start->reaction Synthesis purification Purification (Chromatography/Recrystallization) reaction->purification Crude Product product Final Product: This compound purification->product Purified Product hplc HPLC Analysis (Purity Check) product->hplc Analytical Testing nmr NMR Spectroscopy (Structure ID) product->nmr Analytical Testing ms Mass Spectrometry (Molecular Weight) product->ms Analytical Testing ir IR Spectroscopy (Functional Groups) product->ir Analytical Testing analysis Comprehensive Data Review hplc->analysis nmr->analysis ms->analysis ir->analysis report Certificate of Analysis (CoA) analysis->report Final Confirmation

Caption: Workflow for Synthesis and Analytical Characterization.

G compound This compound (C₈H₇N₃O₂) hplc HPLC compound->hplc nmr NMR (¹H & ¹³C) compound->nmr ms Mass Spec. compound->ms ir IR Spec. compound->ir purity Purity & Impurity Profile hplc->purity Provides structure Molecular Structure & Connectivity nmr->structure Provides mol_weight Molecular Weight & Elemental Formula ms->mol_weight Provides func_groups Functional Groups (e.g., -NO₂, -NH) ir->func_groups Provides

Caption: Interrelation of Analytical Characterization Methods.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-6-nitro-1H-indazole (CAS No: 6494-19-5) is a crucial organic intermediate in the synthesis of pharmaceuticals, pesticides, and other fine chemicals.[1][2] Its molecular formula is C8H7N3O2, and its molecular weight is 177.16.[3] Given its role in these applications, ensuring the purity and quality of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical technique for the separation, quantification, and purity assessment of this compound.[3][4] This application note details a robust reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.

Analytical Method

The separation is achieved using a C18 stationary phase with a gradient elution of a mobile phase composed of acetonitrile (B52724) and water, both containing 0.1% formic acid. This method provides excellent separation and peak shape for this compound and related impurities. Detection is performed using a UV-Vis detector at 254 nm, which corresponds to a high absorbance wavelength for nitroaromatic compounds.[4][5][6][7]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (e.g., 1 mg/mL) A->B C Vortex/Sonicate to Dissolve B->C D Filter with 0.45 µm Syringe Filter C->D E Transfer to Autosampler Vial D->E F Inject Sample into HPLC System E->F G Separation on C18 Column F->G H UV Detection at 254 nm G->H I Integrate Chromatogram H->I J Identify & Quantify Peaks I->J K Generate Report (Purity, etc.) J->K

References

Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-6-nitro-1H-indazole is a key heterocyclic building block in medicinal chemistry, notably serving as a precursor for the synthesis of pharmacologically active compounds. Its methylation leads to two distinct regioisomers, 1,3-dimethyl-6-nitro-1H-indazole (N1-methylated) and 2,3-dimethyl-6-nitro-2H-indazole (N2-methylated), each with potentially unique biological activities and applications. The N2-methylated isomer, in particular, is a crucial intermediate in the synthesis of the anticancer drug Pazopanib.[1][2] The regioselectivity of the methylation reaction is a critical aspect of its synthetic chemistry, governed by a delicate interplay of kinetic and thermodynamic factors.[2][3] This document provides detailed application notes and experimental protocols for the selective synthesis of both N1 and N2-methylated isomers of this compound.

Regioselectivity in the Methylation of this compound

The nitrogen atoms at the N1 and N2 positions of the indazole ring are both nucleophilic, leading to the potential for the formation of a mixture of regioisomers upon alkylation.[4] The regiochemical outcome of the methylation of this compound is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.[5][6] These factors determine whether the reaction proceeds under kinetic or thermodynamic control.[2][3]

  • N1-Methylation (Thermodynamic Control): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5][7] Consequently, the N1-methylated product is the thermodynamically favored isomer.[3] Conditions that allow for equilibration, such as the use of a strong, non-nucleophilic base in an aprotic solvent, tend to yield the N1-isomer.[3][8] The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a well-established method for achieving high N1-selectivity in the alkylation of indazoles.[5][9]

  • N2-Methylation (Kinetic Control): The N2 position of the indazole anion is often more sterically accessible and, in some cases, more nucleophilic, leading to a faster reaction rate.[10] Therefore, the N2-methylated product is typically the kinetically favored isomer.[3] Reactions conducted under milder conditions, often at lower temperatures and with specific reagent combinations, favor the formation of the N2-isomer.[11]

The interplay between these control elements can be visualized as follows:

G Kinetic vs. Thermodynamic Control in Indazole Methylation cluster_reactants Reactants This compound This compound Indazole Anion Indazole Anion This compound->Indazole Anion Deprotonation Base Base N1-Methylated (Thermodynamic) N1-Methylated (Thermodynamic) Indazole Anion->N1-Methylated (Thermodynamic) Slower Reaction (Thermodynamic Pathway) N2-Methylated (Kinetic) N2-Methylated (Kinetic) Indazole Anion->N2-Methylated (Kinetic) Faster Reaction (Kinetic Pathway) N2-Methylated (Kinetic)->N1-Methylated (Thermodynamic) Equilibration (Higher Temp.)

Fig. 1: Reaction pathways for indazole methylation.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of N1 and N2 methylated this compound derivatives based on literature reports.

Table 1: Synthesis of 1,3-dimethyl-6-nitro-1H-indazole (N1-Methylation)

Methylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl IodideNaHTHFRT12>95 (expected)General method[5][8]
Dimethyl Sulfate (B86663)NaHTHFRT12>95 (expected)General method[5][8]

Note: Specific yield for this compound was not found, but the NaH/THF system generally provides high N1-selectivity for 3-substituted indazoles.[5]

Table 2: Synthesis of 2,3-dimethyl-6-nitro-2H-indazole (N2-Methylation)

Methylating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Dimethyl CarbonateTriethylenediamine (DABCO)DMFReflux681.1[8]
Dimethyl CarbonateTriethylamineDMF/Isopropanol702070.6[1]
Trimethyl orthoformateH₂SO₄-Reflux--[11]
Trimethylammonium tetrafluoroborate-AcetoneRT373[1]
Dimethyl SulfateH₂SO₄DMSO507270[12]

Experimental Protocols

Protocol 1: General Procedure for N1-Methylation (Thermodynamic Control)

This protocol is based on the general method for achieving high N1-selectivity in the alkylation of indazoles.[5][8]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 1,3-dimethyl-6-nitro-1H-indazole.

G Workflow for N1-Methylation of this compound Start Start Dissolve Indazole in THF Dissolve Indazole in THF Start->Dissolve Indazole in THF Add NaH at 0°C Add NaH at 0°C Dissolve Indazole in THF->Add NaH at 0°C Stir at RT Stir at RT Add NaH at 0°C->Stir at RT Add Methylating Agent at 0°C Add Methylating Agent at 0°C Stir at RT->Add Methylating Agent at 0°C Stir at RT & Monitor Stir at RT & Monitor Add Methylating Agent at 0°C->Stir at RT & Monitor Quench with NH4Cl Quench with NH4Cl Stir at RT & Monitor->Quench with NH4Cl Extract with Ethyl Acetate Extract with Ethyl Acetate Quench with NH4Cl->Extract with Ethyl Acetate Wash, Dry, Concentrate Wash, Dry, Concentrate Extract with Ethyl Acetate->Wash, Dry, Concentrate Purify by Chromatography Purify by Chromatography Wash, Dry, Concentrate->Purify by Chromatography End End Purify by Chromatography->End

Fig. 2: N1-Methylation experimental workflow.
Protocol 2: Synthesis of 2,3-dimethyl-6-nitro-2H-indazole (N2-Methylation)

This protocol is adapted from a reported procedure for the synthesis of the N2-methylated isomer.[8]

Materials:

  • This compound

  • Triethylenediamine (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • Water

  • Filter paper

Procedure:

  • Dissolve this compound (10.00 g, 56 mmol) and triethylenediamine (6.40 g, 56 mmol) in 100 mL of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (6.04 g, 67 mmol) dropwise to the mixture.

  • Heat the reaction system to reflux temperature and continue stirring for 6 hours.

  • After completion of the reaction (monitor by TLC or LC-MS), cool the mixture to room temperature.

  • Add 120 mL of water and stir for 15 minutes to precipitate the product.

  • Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole as a light yellow solid.

G Workflow for N2-Methylation of this compound Start Start Dissolve Indazole and DABCO in DMF Dissolve Indazole and DABCO in DMF Start->Dissolve Indazole and DABCO in DMF Stir at RT Stir at RT Dissolve Indazole and DABCO in DMF->Stir at RT Add DMC dropwise Add DMC dropwise Stir at RT->Add DMC dropwise Reflux for 6h Reflux for 6h Add DMC dropwise->Reflux for 6h Cool to RT Cool to RT Reflux for 6h->Cool to RT Precipitate with Water Precipitate with Water Cool to RT->Precipitate with Water Filter and Dry Filter and Dry Precipitate with Water->Filter and Dry End End Filter and Dry->End

Fig. 3: N2-Methylation experimental workflow.

Characterization Data

2,3-dimethyl-6-nitro-2H-indazole:

  • Appearance: Light yellow solid[8]

  • Melting Point: 187-187.6 °C[8]

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 8.51 (s, 1H), 7.93 (d, J = 8.8 Hz, 1H), 7.73 (d, J = 9.2 Hz, 1H), 4.14 (s, 3H), 2.67 (s, 3H).[8]

Conclusion

The selective methylation of this compound to either the N1 or N2 position can be effectively controlled by the choice of reaction conditions. For the synthesis of the thermodynamically stable N1-isomer, a strong base like NaH in an aprotic solvent such as THF is recommended. Conversely, to obtain the kinetically favored N2-isomer, which is a key intermediate for Pazopanib, conditions employing reagents like dimethyl carbonate with a base such as DABCO in DMF are proven to be effective. The protocols provided herein offer a comprehensive guide for researchers to selectively synthesize these important methylated indazole derivatives for applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-6-nitro-1H-indazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Direct Nitration Method: • Incomplete reaction. • Formation of by-products due to excessive temperature.[1][2] • Suboptimal ratio of nitric acid to sulfuric acid.[2]Cyclization Method: • Inefficient diazotization. • Instability of the diazonium salt. • Incomplete cyclization.Direct Nitration Method: • Extend the reaction time and monitor progress using TLC. • Maintain a strict reaction temperature between 0-10°C.[1] • Optimize the mixed acid ratio; ensure slow, dropwise addition of nitric acid.[1]Cyclization Method: • Ensure the complete dissolution of 2-ethyl-5-nitroaniline (B1661927) in glacial acetic acid before adding the nitrite (B80452) source. • Use a fresh, high-purity source of sodium nitrite or tert-butyl nitrite. • Allow sufficient time for the cyclization to complete; one protocol suggests letting the filtrate stand for 3 days.[3]
Product Contamination / Impurities Direct Nitration Method: • Formation of undesired isomers (e.g., 4-nitro or 7-nitro). • Dinitration products.Cyclization Method: • Residual starting materials. • Side-products from diazonium salt reactions.Direct Nitration Method: • Strictly control the reaction temperature to minimize side reactions.[1] • Use the correct stoichiometry of the nitrating agent. • Purify the crude product via recrystallization or column chromatography.Cyclization Method: • Ensure the reaction goes to completion. • Perform thorough washing of the crude product with cold water.[3] • Purify using column chromatography with a suitable solvent system (e.g., hexane (B92381)/ethyl acetate).[3]
Poor Regioselectivity (in related indazole syntheses) • A mixture of N1 and N2 isomers can form during subsequent alkylation reactions.[4]• While not directly for the synthesis of the target molecule, if further alkylation is intended, the choice of base and solvent is critical for controlling regioselectivity. For N1 selectivity, NaH in THF is often effective.[4]
Reaction Fails to Initiate • Low quality or decomposed reagents. • Insufficiently acidic conditions for diazotization.• Use fresh, high-purity reagents. • Ensure the use of glacial acetic acid for the cyclization method to provide the necessary acidic environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthesis routes are:

  • Direct Nitration: This method involves the nitration of 3-methylindazole using a mixture of nitric acid and sulfuric acid.[1][2]

  • Cyclization of 2-ethyl-5-nitroaniline: This route involves the diazotization of 2-ethyl-5-nitroaniline followed by an intramolecular cyclization to form the indazole ring.[3]

Q2: How critical is temperature control in the direct nitration method?

A2: Temperature control is extremely critical. The reaction should be maintained at 0-10°C to prevent the formation of by-products and ensure the desired regioselectivity for the nitro group at the 6-position.[1] Higher temperatures can lead to the formation of other isomers and dinitrated products, reducing the purity and yield of the final product.

Q3: What nitrosating agents can be used for the cyclization of 2-ethyl-5-nitroaniline?

A3: Both sodium nitrite (NaNO₂) in an aqueous solution and tert-butyl nitrite have been successfully used as nitrosating agents in glacial acetic acid.[3]

Q4: I am getting a low yield with the cyclization method using sodium nitrite. How can I improve it?

A4: A reported procedure with a 40.5% yield involves cooling the solution of 2-ethyl-5-nitroaniline in glacial acetic acid to 0°C before adding the sodium nitrite solution.[3] After stirring, the reaction mixture is filtered and the filtrate is allowed to stand at room temperature for 3 days to ensure complete cyclization.[3] For a much higher yield (98%), another protocol uses tert-butyl nitrite added dropwise to the starting material in glacial acetic acid at room temperature.[3]

Q5: What are the recommended purification techniques for this compound?

A5: The most common purification method is column chromatography on silica (B1680970) gel, often using a mixture of hexane and ethyl acetate (B1210297) as the eluent.[3] Recrystallization can also be an effective method for improving purity.

Quantitative Data Summary

The following tables summarize the reaction conditions and corresponding yields for the synthesis of this compound.

Table 1: Cyclization of 2-ethyl-5-nitroaniline

Starting MaterialNitrosating AgentSolventTemperatureReaction TimeYieldReference
2-ethyl-5-nitroanilineSodium NitriteGlacial Acetic Acid0°C to 25°C3 hours + 3 days standing40.5%[3]
2-ethyl-5-nitroanilinetert-Butyl NitriteGlacial Acetic AcidRoom Temperature30 minutes98%[3]

Table 2: Direct Nitration of 3-methylindazole

Starting MaterialReagentsSolventTemperatureNotesReference
3-methylindazoleNitric Acid, Sulfuric AcidConcentrated Sulfuric Acid0-10°CSlow, dropwise addition of nitric acid is crucial.[1][1][2]

Experimental Protocols

Protocol 1: Cyclization of 2-ethyl-5-nitroaniline with tert-Butyl Nitrite (High Yield)

Reference: Based on a procedure reported to yield 98%.[3]

  • Preparation: In a suitable reaction vessel, dissolve 10 g (0.06 mol) of 2-ethyl-5-nitroaniline in 300 ml of glacial acetic acid at room temperature.

  • Addition of Reagent: Prepare a solution of 8.98 ml (0.06 mol) of tert-butyl nitrite in 40 ml of glacial acetic acid. Add this solution dropwise to the 2-ethyl-5-nitroaniline solution over 15 minutes.

  • Reaction: Allow the solution to stir for an additional 30 minutes after the addition is complete.

  • Work-up:

    • Remove the acetic acid in vacuo to obtain an orange solid.

    • Dissolve the solid in approximately 120 ml of ethyl acetate.

    • Wash the organic layer three times with 100 ml of saturated aqueous NaHCO₃.

    • Dry the organic layer over MgSO₄.

    • Remove the solvent in vacuo to afford 3-methyl-6-nitroindazole as a yellow solid (10.4 g, 98%).[3]

Protocol 2: Direct Nitration of 3-methylindazole

Reference: Based on a generalized procedure for nitration of indazoles.[1][2]

  • Preparation: In a flask equipped with a stirrer and a dropping funnel, dissolve 3-methylindazole in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.

  • Nitration: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.

  • Reaction: Stir the mixture at 0-10°C for the specified reaction time, monitoring the reaction's progress by TLC.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium hydroxide (B78521) solution) until the product precipitates.

    • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent or purify by column chromatography to obtain pure this compound.

Visualizations

Synthesis_Pathways Synthesis Pathways for this compound cluster_0 Direct Nitration Method cluster_1 Cyclization Method A 3-Methylindazole B This compound A->B HNO₃ / H₂SO₄ 0-10°C C 2-Ethyl-5-nitroaniline D Diazonium Intermediate C->D NaNO₂ or t-BuONO Glacial Acetic Acid E This compound D->E Intramolecular Cyclization

Caption: Overview of the primary synthesis routes for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_nitration Direct Nitration cluster_cyclization Cyclization Start Low Yield Observed CheckMethod Which Synthesis Method? Start->CheckMethod CheckTemp Was Temperature Maintained at 0-10°C? CheckMethod->CheckTemp Nitration CheckReagent Check Quality of Nitrosating Agent CheckMethod->CheckReagent Cyclization CheckAcid Was Nitric Acid Added Slowly? CheckTemp->CheckAcid Yes OptimizeTemp Action: Maintain Strict Temperature Control CheckTemp->OptimizeTemp No OptimizeAddition Action: Ensure Slow, Dropwise Addition CheckAcid->OptimizeAddition No CheckTime Was Sufficient Reaction Time Allowed? CheckReagent->CheckTime Good UseFreshReagent Action: Use Fresh, High-Purity Reagent CheckReagent->UseFreshReagent Poor IncreaseTime Action: Increase Reaction/ Standing Time CheckTime->IncreaseTime No

Caption: A logical workflow for troubleshooting low product yield.

Logical_Relationships Key Parameter Relationships in Synthesis cluster_params Reaction Parameters cluster_outcomes Experimental Outcomes Temp Temperature Yield Yield Temp->Yield affects Purity Purity Temp->Purity affects Reagent_Quality Reagent Quality Reagent_Quality->Yield affects Addition_Rate Addition Rate (Nitration) Addition_Rate->Purity affects Reaction_Time Reaction Time Reaction_Time->Yield affects

Caption: Relationship between key parameters and experimental outcomes.

References

Technical Support Center: Purification of 3-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Methyl-6-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to assist in obtaining this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurities in your crude product largely depend on the synthetic route employed. For the common synthesis involving the nitration of 3-methylindazole, you can expect to find:

  • Positional Isomers: Nitration of 3-methylindazole can lead to the formation of other nitro-isomers, such as 3-methyl-5-nitro-1H-indazole and 3-methyl-7-nitro-1H-indazole. The separation of these isomers is often the primary purification challenge.

  • Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 3-methylindazole.

  • Di-nitrated By-products: Although less common under controlled conditions, over-nitration can lead to the formation of di-nitro-3-methylindazole species.

  • Residual Solvents and Reagents: Depending on the work-up procedure, residual solvents like acetic acid or ethyl acetate (B1210297), and inorganic salts may be present.

Q2: What are the recommended purification techniques for this compound?

A2: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography.[1] The choice between these methods will depend on the impurity profile and the desired final purity. Often, a combination of both methods is employed for achieving high purity (>99%).

Q3: How do I choose the best purification method for my sample?

A3: A simple thin-layer chromatography (TLC) analysis of your crude product can help you decide on the best purification strategy.

  • If your crude product is relatively clean with one major spot (the desired product) and minor, well-separated spots for impurities, recrystallization may be sufficient.

  • If your TLC shows multiple spots that are close to the product spot (i.e., have similar Rf values), column chromatography will be necessary to achieve good separation.[2]

Q4: What are the key physical and chemical properties of this compound that are relevant for its purification?

A4: Understanding the properties of your compound is crucial for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
Appearance Yellow to brown solid/powder[3]
Melting Point 187-188 °C[1]
Polarity Exhibits a certain degree of polarity

Solubility Data

The solubility of this compound in various solvents is a critical parameter for developing effective recrystallization and column chromatography protocols. Generally, it has good solubility in polar organic solvents and low solubility in non-polar solvents.[4]

SolventSolubilityReference(s)
Dimethyl sulfoxide (B87167) (DMSO)Good
Ethanol (B145695)Good
MethanolGood[5]
AcetoneGood[4]
Tetrahydrofuran (THF)Good[4]
Ethyl AcetateSoluble[4]
ChloroformSlightly soluble[5]
n-HexaneLow solubility
BenzeneLow solubility
WaterLow solubility[4]

A study has shown that the molar fraction solubility of this compound increases with increasing temperature in both pure and mixed solvent systems.[4]

Purification Protocols & Troubleshooting

This section provides detailed experimental protocols for the two primary purification techniques, along with troubleshooting guides to address common issues.

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities. The key to a successful recrystallization is the selection of an appropriate solvent.

Recommended Solvent System: Based on solubility data, a mixture of ethanol and water is a good starting point for the recrystallization of this compound. Ethanol is a good solvent, while water acts as an anti-solvent.

Experimental Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until you observe the first signs of persistent cloudiness (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Troubleshooting Guide for Recrystallization:

IssuePossible Cause(s)Recommended Solution(s)
Compound does not dissolve Insufficient solvent.Add more of the primary solvent (ethanol) in small portions.
Oiling out The solution is cooling too quickly or is supersaturated.Reheat the solution to redissolve the oil, add a small amount of the primary solvent, and allow it to cool more slowly.
No crystal formation The solution is too dilute.Evaporate some of the solvent to increase the concentration and then allow it to cool again.
Low recovery yield Too much solvent was used; the compound is significantly soluble in the cold solvent mixture.Minimize the amount of solvent used for dissolution and washing. Ensure the solution is thoroughly cooled before filtration.
Colored impurities in crystals Impurities are co-crystallizing.Consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). A second recrystallization may be necessary.
Column Chromatography

Column chromatography is a powerful technique for separating compounds with similar polarities, such as positional isomers.

Experimental Protocol:

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh for flash chromatography).

  • Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate is a common and effective eluent system.[6]

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent ratio. A good starting point is a 4:1 mixture of hexane (B92381) to ethyl acetate.[6] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the chosen solvent mixture, collecting fractions. Monitor the elution of compounds using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Guide for Column Chromatography:

IssuePossible Cause(s)Recommended Solution(s)
Poor separation of spots The eluent polarity is not optimal.Adjust the eluent polarity. For better separation of closely eluting spots, a less polar eluent (higher hexane to ethyl acetate ratio) may be required.
Compound is not eluting The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
Compound streaks on TLC/column The compound may be too polar or interacting strongly with the acidic silica gel.Add a small amount (0.5-1%) of a modifier like triethylamine (B128534) to the eluent to neutralize the silica gel.
Low recovery yield The compound may be irreversibly adsorbed onto the silica gel.Deactivating the silica gel with triethylamine can help. Ensure all the product has eluted by flushing the column with a more polar solvent at the end.

Visualizing the Purification Workflow

The following diagrams illustrate the general workflow for the purification of this compound and a decision-making process for troubleshooting common issues.

PurificationWorkflow crude Crude this compound tlc TLC Analysis crude->tlc decision Impurity Profile? tlc->decision recrystallization Recrystallization pure_recryst Pure Product recrystallization->pure_recryst column Column Chromatography pure_column Pure Product column->pure_column decision->recrystallization Minor, well-separated impurities decision->column Multiple, close-eluting impurities

Caption: General workflow for the purification of this compound.

TroubleshootingDecisionTree cluster_recryst Recrystallization Issues cluster_column Column Chromatography Issues start Purification Issue Encountered oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals poor_sep Poor Separation? start->poor_sep no_elution No Elution? start->no_elution solution_oiling Reheat, add more solvent, cool slowly oiling_out->solution_oiling Yes solution_crystals Concentrate solution, induce crystallization no_crystals->solution_crystals Yes solution_sep Adjust eluent polarity poor_sep->solution_sep Yes solution_elution Increase eluent polarity no_elution->solution_elution Yes

Caption: Decision tree for troubleshooting common purification problems.

References

Troubleshooting low yield in 3-Methyl-6-nitro-1H-indazole nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of 3-Methyl-1H-indazole to synthesize 3-Methyl-6-nitro-1H-indazole.

Troubleshooting Guides

Low yield in the nitration of 3-Methyl-1H-indazole is a common issue that can be attributed to several factors, including reaction conditions, reagent quality, and the formation of byproducts. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Low Yield of this compound

A low yield of the desired product is the most frequent challenge. The following sections break down the potential causes and offer targeted solutions.

Possible Cause 1: Suboptimal Reaction Temperature

Nitration reactions are highly exothermic, and improper temperature control can lead to the formation of side products or decomposition of the starting material and product.

Recommended Actions:

  • Maintain Low Temperatures: The nitration of 3-Methyl-1H-indazole should be carried out at low temperatures, typically between 0-5°C, to minimize the formation of byproducts.[1]

  • Slow Reagent Addition: The nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) should be added dropwise to the solution of 3-Methyl-1H-indazole in concentrated sulfuric acid while vigorously stirring and monitoring the internal temperature.

  • Efficient Cooling: Use an ice-salt bath or a cryocooler to maintain a consistent low temperature throughout the addition process.

Possible Cause 2: Incorrect Reagent Stoichiometry and Quality

The ratio of nitric acid to sulfuric acid and the purity of the reagents are critical for optimal yield.

Recommended Actions:

  • Use High-Purity Reagents: Ensure that the nitric acid, sulfuric acid, and 3-Methyl-1H-indazole are of high purity. Impurities can lead to undesirable side reactions.

  • Optimize Acid Ratio: The mixed acid system (nitric acid and sulfuric acid) is commonly used. The ratio of these acids can significantly impact the reaction's efficiency. A typical approach involves dissolving the 3-methylindazole in concentrated sulfuric acid before the slow addition of nitric acid.[1]

  • Fresh Nitrating Agents: Use fresh nitrating agents, as their potency can decrease over time.

Possible Cause 3: Formation of Regioisomeric Byproducts

The nitration of 3-Methyl-1H-indazole can lead to the formation of various nitro-isomers, with the nitro group at positions 4, 5, or 7, in addition to the desired 6-nitro product. This is a significant challenge in controlling the regioselectivity of the reaction.

Recommended Actions:

  • Strict Temperature Control: As mentioned, low temperatures favor the formation of the 6-nitro isomer.

  • Choice of Nitrating Agent: While mixed acid is common, other nitrating agents can offer different regioselectivity. For some indazole derivatives, alternative nitrating agents have been used to achieve higher selectivity.

  • Purification: If a mixture of isomers is obtained, purification by column chromatography or recrystallization is necessary to isolate the desired this compound.

Possible Cause 4: Over-nitration (Formation of Dinitro Products)

Harsh reaction conditions, such as high temperatures or an excess of the nitrating agent, can lead to the formation of dinitro-3-methyl-1H-indazole, further reducing the yield of the desired mononitrated product.

Recommended Actions:

  • Control Stoichiometry: Carefully control the amount of the nitrating agent used.

  • Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and stop it once the starting material is consumed to avoid the formation of dinitro byproducts.

Frequently Asked Questions (FAQs)

Q1: My nitration of 3-Methyl-1H-indazole resulted in a very low yield, even though I followed a standard protocol. What are the most likely reasons?

A1: Several factors could contribute to a low yield. The most common culprits are:

  • Temperature Fluctuations: Even brief increases in temperature above the recommended 0-5°C range can significantly promote side reactions.

  • Moisture Contamination: The presence of water in the reaction mixture can deactivate the nitrating species. Ensure all glassware is dry and use anhydrous reagents if possible.

  • Impure Starting Material: Impurities in the 3-Methyl-1H-indazole can interfere with the reaction.

  • Inefficient Stirring: Poor mixing can lead to localized "hot spots" and uneven reaction, resulting in byproduct formation.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?

A2: The multiple spots likely correspond to different regioisomers of mononitrated 3-methyl-1H-indazole (e.g., 4-nitro, 5-nitro, 7-nitro) and potentially some dinitrated products. To minimize these:

  • Strictly control the temperature at the lower end of the recommended range (0-2°C).

  • Slow down the addition rate of the nitrating agent.

  • Consider using a milder nitrating agent if mixed acid proves to be too harsh for your specific setup.

  • Optimize the reaction time to prevent the formation of dinitrated compounds.

Q3: How can I improve the regioselectivity of the nitration to favor the 6-nitro isomer?

A3: Achieving high regioselectivity is a key challenge. Besides strict temperature control, the choice of solvent and nitrating agent can play a role. While a comprehensive study on this specific substrate is not widely available, general principles of electrophilic aromatic substitution on indazole systems suggest that the electronic and steric environment around the ring dictates the position of nitration. For this reason, the direct nitration with mixed acid often leads to a mixture of isomers. Alternative, multi-step synthesis strategies, while more complex, can offer higher selectivity.[1]

Q4: My final product is a dark, oily substance instead of a solid. What went wrong?

A4: The formation of a dark oil often indicates the presence of significant impurities and decomposition products. This can be caused by:

  • Excessive temperatures during the reaction.

  • Letting the reaction run for too long.

  • Impurities in the starting materials. You can try to purify the product using column chromatography. If the product has decomposed, the reaction will need to be repeated with stricter control over the reaction parameters.

Q5: What is the best way to purify the crude this compound?

A5: The most common methods for purification are:

  • Recrystallization: This is often effective if the main impurity is a small amount of one other isomer. A suitable solvent system needs to be determined experimentally.

  • Column Chromatography: This is the most effective method for separating a mixture of regioisomers. A silica (B1680970) gel column with a gradient of ethyl acetate (B1210297) in hexane (B92381) is a good starting point for elution.

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Starting MaterialNitrating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
2-ethyl-5-nitroanilinetert-butyl nitriteGlacial Acetic Acid2045 min98[2]
2-ethyl-5-nitroanilineSodium NitriteGlacial Acetic Acid0 to 253 hours + 3 days40.5[2]

Note: The data in this table is compiled from different synthetic routes and should be used for comparative purposes with caution, as reaction scales and workup procedures may vary.

Experimental Protocols

Protocol 1: Direct Nitration of 3-Methyl-1H-indazole with Mixed Acid

This protocol is a general procedure for the direct nitration of 3-Methyl-1H-indazole.

Materials:

  • 3-Methyl-1H-indazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Hydroxide (B78521) solution (for neutralization)

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-Methyl-1H-indazole in concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0°C.

  • Prepare a nitrating mixture by slowly adding the required amount of concentrated nitric acid to a cooled portion of concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 3-Methyl-1H-indazole over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a cold sodium hydroxide solution until the pH is approximately 7.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Mandatory Visualizations

Logical Relationship: Factors Affecting Low Yield

low_yield_factors Low Yield Low Yield Suboptimal Temperature Suboptimal Temperature Low Yield->Suboptimal Temperature Caused by Incorrect Stoichiometry Incorrect Stoichiometry Low Yield->Incorrect Stoichiometry Caused by Byproduct Formation Byproduct Formation Low Yield->Byproduct Formation Caused by Reagent Impurity Reagent Impurity Low Yield->Reagent Impurity Caused by Increased Side Reactions Increased Side Reactions Suboptimal Temperature->Increased Side Reactions Incomplete Reaction Incomplete Reaction Incorrect Stoichiometry->Incomplete Reaction Over-nitration Over-nitration Incorrect Stoichiometry->Over-nitration Regioisomers Regioisomers Byproduct Formation->Regioisomers Dinitro compounds Dinitro compounds Byproduct Formation->Dinitro compounds

Caption: Key factors contributing to low yield in the nitration of 3-Methyl-1H-indazole.

Experimental Workflow: Direct Nitration

nitration_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Dissolve 3-Methyl-1H-indazole in Concentrated H2SO4 Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool Add_Nitrating_Mix Add Nitrating Mixture (HNO3/H2SO4) Dropwise Cool->Add_Nitrating_Mix Stir Stir at 0-5°C Add_Nitrating_Mix->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench on Ice Monitor->Quench Neutralize Neutralize with NaOH Quench->Neutralize Filter Filter Crude Product Neutralize->Filter Purify Recrystallize or Column Chromatography Filter->Purify End End Purify->End

Caption: Step-by-step workflow for the direct nitration of 3-Methyl-1H-indazole.

References

Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges encountered during the synthesis and purification of 3-Methyl-6-nitro-1H-indazole, a key organic intermediate in the pharmaceutical industry.[1][2][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Question: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields can stem from several factors depending on the synthetic route:

  • Incomplete Diazotization (if starting from 2-ethyl-5-nitroaniline): The diazonium salt intermediate is unstable. Ensure your sodium nitrite (B80452) is fresh and the addition is performed at low temperatures (0-5 °C) to prevent decomposition.[4]

  • Side Reactions: Unwanted side reactions can consume starting materials. Key factors to control are the temperature and the rate of reagent addition. For instance, in nitration reactions, adding nitric acid too quickly or at an elevated temperature can lead to by-products.[4][5]

  • Product Loss During Workup: Significant amounts of the product can be lost during filtration and washing steps. Ensure the product has fully precipitated before filtration. Washing the collected solid with ice-cold solvents can help minimize solubility losses.[4]

  • Suboptimal Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Question: The final product has a dark, off-color appearance instead of the expected yellow solid. What does this indicate?

The expected product, 3-methyl-6-nitroindazole, is typically a yellow solid.[6] A darker color, such as orange, brown, or black, usually indicates the presence of impurities.

  • Nitration By-products: If using a direct nitration method, over-nitration or the formation of other oxidized species can create colored impurities.[2] Strict control over temperature (0–5°C) and the stoichiometry of the nitrating agent is crucial.[1][2]

  • Degradation: The product or intermediates might be degrading due to excessive heat or prolonged reaction times.

  • Residual Solvents or Reagents: Trapped solvents like DMF or residual acidic/basic reagents can sometimes contribute to discoloration. Ensure the product is thoroughly washed and dried.

Solution: The primary method to remove colored impurities is through purification, typically by recrystallization from a suitable solvent (like ethanol) or column chromatography.[2][4]

Question: My analytical data (NMR/HPLC) shows multiple peaks, suggesting impurities. How can I identify and remove them?

The presence of multiple peaks indicates a mixture of compounds. Common impurities include:

  • Unreacted Starting Materials: Easily identified by comparing with the starting material's analytical data.

    • Solution: Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.[2]

  • Positional Isomers: Nitration of 3-methylindazole can sometimes yield other isomers (e.g., 3-methyl-5-nitro-1H-indazole or 3-methyl-7-nitro-1H-indazole) in addition to the desired 6-nitro product. These are often difficult to separate.

    • Solution: Recrystallization is the first method of choice. If isomers co-crystallize, column chromatography is the most effective technique for separation.[2][6] Careful selection of the solvent system is critical for achieving good separation.

A logical approach to troubleshooting purity issues is outlined in the diagram below.

G Troubleshooting Workflow for Purity Issues cluster_impurities cluster_solutions cluster_purification_methods start Low Purity Detected (e.g., via HPLC/TLC) check_impurity Identify Impurity Type start->check_impurity starting_material Unreacted Starting Material check_impurity->starting_material Known Spot/Peak isomers Positional Isomers or Other By-products check_impurity->isomers Unknown Spot/Peak colored Colored Impurities check_impurity->colored Visual Observation optimize_rxn Optimize Reaction: - Increase Time/Temp - Adjust Stoichiometry starting_material->optimize_rxn purify Purification Required isomers->purify colored->purify end_node High Purity Product optimize_rxn->end_node recrystallize Recrystallization purify->recrystallize If sufficient crystallinity difference chromatography Column Chromatography purify->chromatography For difficult separations (e.g., isomers) recrystallize->end_node chromatography->end_node G cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification cluster_analysis Analysis start_material Starting Material (e.g., 2-ethyl-5-nitroaniline) reaction Chemical Reaction (e.g., Diazotization) start_material->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup filtration Filtration & Washing workup->filtration crude_product Crude Product filtration->crude_product purify_step Recrystallization and/or Chromatography crude_product->purify_step pure_product Pure Solid Product purify_step->pure_product analysis_step Purity & Structural Confirmation (HPLC, NMR) pure_product->analysis_step

References

Stability and storage conditions for 3-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 3-Methyl-6-nitro-1H-indazole.

Stability and Storage Conditions

Proper storage and handling are crucial for maintaining the integrity and stability of this compound.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry place, away from high temperatures and humidity.[1] The container should be kept securely sealed to prevent contact with air and moisture.[1][2]

ParameterRecommendationSource
Temperature Store at room temperature, or for longer-term storage, consider refrigeration (2-8°C) or freezing (< -4°C).[3][4][5][6]
Light Store in a light-resistant container to prevent photodegradation.Inferred from general chemical stability principles.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.Inferred from general chemical stability principles.
Container Use a tightly sealed, non-reactive container such as amber glass vials or lined metal cans.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][1]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Question: The compound has changed color from yellow to brown. Is it still usable?

Answer: A color change from yellow to brown may indicate degradation or the presence of impurities.[5] It is recommended to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[1][7] If the purity is below the required specifications for your experiment, it is advisable to use a fresh batch.

Question: The compound shows poor solubility in my solvent system. What can I do?

Answer: this compound has varying solubility in different solvents. If you are experiencing solubility issues, consider the following:

  • Solvent Selection: Ensure you are using an appropriate solvent. N,N-dimethylformamide (DMF) has been reported to be a good solvent for this compound.[8]

  • Temperature: Gently warming the solution may aid in dissolution. However, be cautious of potential degradation at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

  • Purity Check: Impurities can sometimes affect solubility. Verify the purity of your compound.

Question: I am observing unexpected side products in my reaction. Could it be due to the instability of this compound?

Answer: Yes, the formation of unexpected side products can be a result of compound degradation. The nitro group in the molecule can make it susceptible to certain reactions.[5] To minimize this:

  • Ensure the compound has been stored correctly.

  • Use freshly opened or high-purity material.

  • Consider running a control experiment with a new batch of the compound to see if the issue persists.

Troubleshooting Flowchart

TroubleshootingFlowchart start Problem Encountered color_change Color Change (Yellow to Brown) start->color_change solubility_issue Poor Solubility start->solubility_issue side_products Unexpected Side Products start->side_products check_purity Assess Purity (e.g., HPLC) color_change->check_purity optimize_dissolution Optimize Dissolution (Solvent, Temp, Sonication) solubility_issue->optimize_dissolution check_storage Verify Storage Conditions side_products->check_storage purity_ok Purity Acceptable? check_purity->purity_ok Yes stop Discard and Use New Batch check_purity->stop No proceed Proceed with Caution purity_ok->proceed use_fresh Use Fresh Batch control_experiment Run Control Experiment with New Batch check_storage->control_experiment optimize_dissolution->check_purity control_experiment->proceed

Caption: A flowchart for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound?

A1: It is typically a solid, crystalline powder that can range in color from yellow to brown.[5]

Q2: What is the molecular weight of this compound?

A2: The molecular weight is 177.16 g/mol .[1]

Q3: What are the primary hazards associated with handling this compound?

A3: this compound is harmful if swallowed, in contact with skin, or if inhaled.[3][9] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical.[1][3] Work should be conducted in a well-ventilated area or a fume hood.[2]

Q4: Can this compound be used in pharmaceutical development?

A4: Yes, this compound is an important intermediate in the synthesis of pharmaceuticals.[5][8] For instance, it is a key intermediate in the preparation of the drug pazopanib.[3][8]

Q5: How can I assess the purity of my this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for accurately determining the purity and concentration of this compound.[1][7] Other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation.[7]

Factors Affecting Stability

StabilityFactors compound This compound Stability temperature Temperature compound->temperature light Light Exposure compound->light moisture Moisture/Humidity compound->moisture air Air (Oxygen) compound->air incompatibles Incompatible Materials (Strong Acids/Bases, Oxidizers) compound->incompatibles

Caption: Key environmental factors influencing the stability of the compound.

General Protocol for Assessing Compound Stability

Objective: To determine the stability of this compound under various storage and stress conditions.

Materials:

  • This compound (high-purity)

  • Amber glass vials with tight-fitting caps

  • Environmental chambers or ovens for controlled temperature and humidity

  • Light chamber with a calibrated light source (e.g., Xenon lamp)

  • Analytical instrumentation (e.g., HPLC with a suitable column and detector, UV-Vis spectrophotometer)

  • High-purity solvents for analysis

Experimental Workflow:

  • Initial Characterization:

    • Obtain a baseline purity and impurity profile of the initial batch of this compound using HPLC.

    • Record its physical appearance (color, form).

  • Sample Preparation:

    • Accurately weigh samples of the compound into separate, labeled amber glass vials.

    • For solution stability studies, prepare solutions of known concentration in relevant solvents.

  • Storage Conditions:

    • Long-Term Stability: Store vials at the recommended storage conditions (e.g., 2-8°C, protected from light) for an extended period (e.g., 1, 3, 6, 12 months).

    • Accelerated Stability: Expose vials to elevated temperatures (e.g., 40°C) and controlled humidity (e.g., 75% RH) for a shorter duration (e.g., 1, 3, 6 months).

    • Photostability: Expose a set of solid and solution samples to a controlled light source. A dark control sample should be stored under the same conditions but protected from light.

  • Time-Point Analysis:

    • At each designated time point, remove a vial from each storage condition.

    • Visually inspect for any changes in physical appearance.

    • Analyze the sample by HPLC to determine the purity and identify any degradation products.

    • Compare the results to the initial baseline data.

  • Data Analysis:

    • Calculate the percentage of the remaining compound at each time point.

    • Identify and, if possible, quantify any major degradation products.

    • Determine the degradation rate under each condition.

Experimental Workflow Diagram

ExperimentalWorkflow start Start: High-Purity Compound initial_analysis Initial Analysis (HPLC, Appearance) start->initial_analysis sample_prep Sample Preparation (Solid & Solution) initial_analysis->sample_prep storage Exposure to Stress Conditions (Temp, Light, Humidity) sample_prep->storage timepoint_analysis Time-Point Analysis (e.g., 1, 3, 6 months) storage->timepoint_analysis hplc_analysis HPLC Analysis (Purity, Degradants) timepoint_analysis->hplc_analysis data_analysis Data Analysis (Degradation Rate) hplc_analysis->data_analysis end End: Stability Profile data_analysis->end

References

Side reactions to avoid during 3-Methyl-6-nitro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Methyl-6-nitro-1H-indazole Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential challenges and avoid common side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic strategies for producing this compound:

  • Direct Nitration: This method involves the nitration of a 3-methylindazole precursor using a mixed acid system (nitric acid and sulfuric acid).[1][2]

  • Diazotization and Cyclization: This route typically starts with a substituted aniline, such as 2-amino-5-nitrotoluene or 2-ethyl-5-nitroaniline (B1661927), which undergoes diazotization followed by intramolecular cyclization to form the indazole ring.[3][4]

Q2: I am using the direct nitration method and my yield is very low. What are the common causes?

A2: Low yields in the direct nitration of 3-methylindazole are often due to side reactions caused by improper reaction conditions. Key factors include:

  • Poor Temperature Control: The nitration reaction is highly exothermic. The temperature should be strictly maintained at low levels, typically between 0-10°C, to prevent the formation of by-products and degradation of the indazole ring.[1][2]

  • Incorrect Reagent Addition: Nitric acid must be added slowly and dropwise.[1] A rapid addition can create localized hot spots, leading to excessive reactivity and the generation of unwanted impurities.[1]

  • Improper Acid Ratios: The ratio of nitric acid to sulfuric acid is crucial for controlling the reaction's selectivity and must be precisely measured.[2]

Q3: My TLC plate shows multiple spots after performing a direct nitration of 3-methylindazole. What are these likely impurities?

A3: The presence of multiple spots suggests the formation of side products. These commonly include:

  • Positional Isomers: Nitration can occur at other positions on the indazole ring (e.g., 4-, 5-, or 7-nitro isomers), especially if reaction conditions are not optimal.[2][5]

  • Over-nitration Products: The introduction of more than one nitro group onto the indazole ring can occur, leading to di-nitro indazole derivatives.[6]

  • Degradation Products: The harsh acidic and oxidizing conditions can cause the indazole ring to decompose.[1]

Q4: When synthesizing from 2-amino-5-nitrotoluene, a yellow solid precipitates immediately after I add the sodium nitrite (B80452) solution. What is this substance and how can I prevent its formation?

A4: The insoluble yellow precipitate is likely a diazoamino compound.[4] This side product forms when the newly created diazonium salt reacts with the unreacted starting amine. To avoid this, it is recommended to add the sodium nitrite solution all at once to the acidic solution of the amine, rather than slowly.[4] This ensures a rapid conversion of the primary amine to the diazonium salt, minimizing the opportunity for the side reaction to occur.

Q5: How can I improve the final purity of my this compound product?

A5: Post-synthesis purification is critical for achieving high purity. Common and effective methods include:

  • Recrystallization: This is a standard technique for purifying crude solid products.[6] Methanol is often used as a suitable solvent for recrystallizing nitroindazoles.[4]

  • Column Chromatography: For separating complex mixtures or removing closely related isomers, flash column chromatography is highly effective.[3][6] A common solvent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).[3]

Troubleshooting Guides

Guide 1: Direct Nitration of 3-Methylindazole
Observed Problem Potential Cause Recommended Solution
Low Yield Reaction temperature was too high, leading to degradation.Maintain the reaction temperature strictly between 0-5°C using an ice bath.[2]
Nitric acid was added too quickly.Add the nitric acid solution slowly and dropwise while vigorously stirring the reaction mixture.[1]
Multiple Products (Low Purity) Formation of positional isomers or over-nitration.Optimize the ratio of nitric acid to sulfuric acid. Ensure strict temperature control, as higher temperatures can reduce selectivity.[2][6]
Reaction Does Not Proceed Inactive nitrating agent or insufficient acid concentration.Use fresh nitric and sulfuric acids. Ensure the 3-methylindazole is fully dissolved in concentrated sulfuric acid before adding nitric acid.[1]
Guide 2: Synthesis via Diazotization and Cyclization
Observed Problem Potential Cause Recommended Solution
Formation of Yellow Precipitate Formation of a diazoamino side product.Add the sodium nitrite solution all at once to the acidic amine solution to ensure rapid diazotization.[4]
Low Yield of Indazole Hydrolysis of the intermediate diazonium salt.Keep the reaction temperature low (0-5°C) during diazotization, as diazonium salts are unstable at higher temperatures.
Incomplete cyclization.Allow the reaction to stir for a sufficient amount of time after diazotization (e.g., several hours or days at room temperature) to ensure the cyclization is complete.[3]
Product is an Oily Solid Presence of residual acetic acid or other solvents.After reaction completion, remove the acetic acid under vacuum. Wash the collected solid product thoroughly with cold water to remove residual acids and salts.[3]

Experimental Protocols

Protocol 1: Direct Nitration of 3-Methylindazole

This protocol is adapted from general procedures for the nitration of indazole rings.[2]

  • Dissolution: Dissolve 3-methylindazole in concentrated sulfuric acid in a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C.

  • Nitration: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the solution, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Continue stirring the mixture at 0-5°C for the specified reaction time (typically 1-3 hours).

  • Quenching: Carefully pour the reaction mixture over crushed ice with stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography.[4][6]

Protocol 2: Synthesis from 2-Ethyl-5-nitroaniline

This protocol is based on the synthesis described in Organic Syntheses.[3]

  • Dissolution: Dissolve 2-ethyl-5-nitroaniline (1.0 eq) in glacial acetic acid and cool the mixture to 0°C in an ice bath.

  • Diazotization: Add a solution of sodium nitrite (1.0 eq) in a minimal amount of water all at once to the cooled solution.

  • Reaction: Continue stirring the reaction mixture for 15 minutes at a temperature below 25°C. Then, remove the ice bath and allow the solution to stand at room temperature for 3 days.

  • Workup: Remove any residual solid by filtration. Concentrate the filtrate under vacuum.

  • Isolation: Add a small amount of water to the residue and stir vigorously to induce precipitation. Collect the solid product by filtration and wash thoroughly with cold water.

  • Purification: Purify the crude solid by flash chromatography using a hexane/ethyl acetate solvent system to yield pure this compound.[3]

Visual Guides and Workflows

G Diagram 1: General Workflow for Direct Nitration Synthesis A Dissolve 3-Methylindazole in Conc. H2SO4 B Cool to 0-5°C A->B C Slowly Add HNO3 / H2SO4 B->C D Stir for 1-3h at 0-5°C C->D E Quench on Ice D->E F Filter & Wash Crude Product E->F G Purify by Recrystallization or Chromatography F->G H Pure 3-Methyl-6-nitro- 1H-indazole G->H

Caption: General workflow for the direct nitration of 3-methylindazole.

G Diagram 2: Side Reaction Pathway in Diazotization cluster_main Desired Pathway cluster_side Side Reaction A 2-Amino-5-nitrotoluene B Diazonium Salt Intermediate A->B C Intramolecular Cyclization B->C S1 Unreacted Amine B->S1 + Amine S2 Diazoamino Compound (Insoluble Precipitate) B->S2 D This compound C->D

Caption: Formation of diazoamino side product during diazotization.

G Diagram 3: Troubleshooting Logic for Low Yield node_rect node_rect Start Low Yield Observed Q1 Which synthesis route was used? Start->Q1 Route1 Direct Nitration Q1->Route1 Nitration Route2 Diazotization Q1->Route2 Diazotization Q2 Was temperature kept at 0-5°C? Route1->Q2 Q3 Was an insoluble yellow solid observed? Route2->Q3 Sol1 Control temp strictly. High temp causes degradation. Q2->Sol1 No Sol3 Add HNO3 slowly. Fast addition causes by-products. Q2->Sol3 Yes Sol2 Add NaNO2 'all at once' to prevent diazoamino compound formation. Q3->Sol2 Yes Sol4 Allow sufficient time for cyclization after diazotization. Q3->Sol4 No

Caption: Troubleshooting flowchart for diagnosing low-yield issues.

References

Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 3-Methyl-6-nitro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is an important organic intermediate with the molecular formula C8H7N3O2.[1] It is widely used in the synthesis of pharmaceuticals, pesticides, and materials science.[2][3] Notably, it is a key intermediate in the synthesis of the anti-cancer drug Pazopanib.[4]

Q2: What are the common synthesis routes for this compound? A2: The primary synthesis methods include the direct nitration of 3-methylindazole using a mixture of nitric and sulfuric acid, and indirect methods.[2][3] Indirect routes often start from o-aminotoluene or 2-ethyl-5-nitroaniline (B1661927) and involve cyclization followed by nitration, which can offer higher selectivity.[2][3][5]

Q3: What are the key physical and chemical properties of this compound? A3: this compound is a solid powder with a melting point of 187-188°C and a predicted boiling point of 384.9°C.[2][3] Its molecular weight is 177.16 g/mol .[1][3]

Q4: Are there any significant safety concerns when handling this compound? A4: While not exhibiting significant toxicity under normal use, it can be harmful if handled improperly.[1] It is recommended to use personal protective equipment such as gloves, safety goggles, and masks. The synthesis process, especially nitration, involves strong acids and potentially exothermic reactions that require careful temperature control.[2][6] Diazonium salts, which can be intermediates in some synthesis routes, are potentially explosive when dry and should be handled in solution.[6]

Q5: What is the environmental impact of this compound? A5: Like many organic chemicals, this compound can pollute water and soil if not handled or disposed of correctly. It is crucial to adhere to environmental regulations to minimize its impact on ecosystems.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction.Monitor reaction progress with Thin Layer Chromatography (TLC). Consider increasing reaction time or temperature, or adding more of the limiting reagent.[6]
Decomposition of intermediates (e.g., diazonium salt).Maintain strict temperature control, typically between 0-5°C, during nitration or diazotization steps.[2][6][7]
Suboptimal reagent ratios.Optimize the amount of reagents used. For example, in one scaled-up process, optimizing the quantities of sulfuric acid, acetic acid, and sodium hydroxide (B78521) was key to achieving a high yield.[4]
Product Impurity / Formation of By-products Over-nitration or formation of isomers.Control the reaction temperature rigorously.[3][7] Ensure slow, dropwise addition of the nitrating agent to prevent localized high concentrations and temperature spikes.[3]
Residual starting materials or solvents.Improve post-reaction work-up. Add more purification steps like recrystallization or column chromatography.[7] Use vacuum distillation to effectively remove residual solvents.[7]
Difficulty in Product Purification Product is an oil or does not crystallize easily.After extraction, ensure the organic layer is thoroughly dried. Try different solvents or solvent mixtures for recrystallization. If recrystallization fails, use column chromatography.[5][7]
Separation of regioisomers is challenging.In cases where multiple isomers form, such as in certain cycloaddition reactions, separation by silica (B1680970) gel chromatography may be difficult.[8] A change in the synthetic strategy to a more regioselective route might be necessary.
Runaway Reaction / Poor Temperature Control during Scale-up Exothermic nature of the nitration reaction.Ensure the cooling system is adequate for the larger scale. The feed method is critical; a slow and controlled addition of reagents is necessary to manage heat generation safely and efficiently.[3][4]

Troubleshooting Workflow: Low Yield

G Start Low Yield Observed Check_Completion Is the reaction complete? (Check via TLC/HPLC) Start->Check_Completion Increase_Time_Temp Increase reaction time or temperature. Consider adding more reagent. Check_Completion->Increase_Time_Temp No Check_Temp Was temperature strictly controlled (0-5°C)? Check_Completion->Check_Temp Yes Increase_Time_Temp->Check_Temp Improve_Cooling Improve cooling efficiency. Ensure slow reagent addition on scale-up. Check_Temp->Improve_Cooling No Optimize_Ratios Review and optimize reagent stoichiometry. Check_Temp->Optimize_Ratios Yes Improve_Cooling->Optimize_Ratios Purification_Loss Is product lost during work-up/purification? Optimize_Ratios->Purification_Loss Optimize_Purification Optimize extraction and recrystallization solvents. Consider chromatography. Purification_Loss->Optimize_Purification Yes End Yield Improved Purification_Loss->End No Optimize_Purification->End

Caption: Troubleshooting decision tree for addressing low reaction yield.

Experimental Protocols & Data

Method 1: Direct Nitration of 3-Methylindazole

This method is suitable for small-scale laboratory preparation due to its simple process.[2]

Procedure:

  • Dissolve 3-methylindazole in concentrated sulfuric acid in a flask equipped with a stirrer and thermometer, and cool the mixture to 0–5°C in an ice bath.[2]

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the solution, ensuring the temperature is strictly maintained between 0–5°C to avoid over-nitration.[2][7]

  • After the addition is complete, continue stirring the mixture at low temperature for a specified time, monitoring the reaction's progress using TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution, which will cause the crude product to precipitate.

  • Collect the solid product by filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization or column chromatography to obtain high-purity this compound.[2][7]

Method 2: Synthesis from 2-Ethyl-5-nitroaniline

This indirect method provides high selectivity.[2]

Procedure:

  • Dissolve 2-ethyl-5-nitroaniline (1.0 eq) in glacial acetic acid.[5]

  • At room temperature, add a solution of tert-butyl nitrite (B80452) (1.0 eq) in acetic acid dropwise over 15 minutes.[5]

  • Allow the solution to stir for an additional 30 minutes after the addition is complete.[5]

  • Remove the acetic acid under vacuum to yield an orange solid.[5]

  • Dissolve the solid in ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate.[5]

  • Dry the organic layer over magnesium sulfate (B86663) (MgSO4), filter, and remove the solvent in vacuo to afford 3-methyl-6-nitroindazole as a yellow solid.[5]

Comparative Data of Synthesis Methods
Method Starting Material Key Reagents Advantages Disadvantages Typical Yield
Direct Nitration 3-MethylindazoleHNO₃ / H₂SO₄Simple process, easy to operate.[2]Requires strict temperature control; potential for by-products.[2]Variable
Indirect (from 2-ethyl-5-nitroaniline) 2-Ethyl-5-nitroanilinetert-butyl nitrite, Acetic AcidHigh product selectivity, fewer side reactions.[2]More complex, multi-step process.[2]~98% (crude)[5]
Scale-up Process 2-EthylanilineH₂SO₄, HNO₃, Acetic Acid, NaOHHigh overall yield, safe and efficient for large batches.[4]Requires optimized conditions for temperature, feed rate, and reagent amounts.[4]79.6% (overall)[4]

Visualized Workflows

General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Start_Material Starting Material (e.g., 3-Methylindazole) Reaction Controlled Reaction (e.g., Nitration at 0-5°C) Start_Material->Reaction Reagent_Prep Reagent Preparation (e.g., Mixed Acid) Reagent_Prep->Reaction Monitoring Reaction Monitoring (TLC / HPLC) Reaction->Monitoring Quenching Quenching (e.g., on Ice) Monitoring->Quenching Extraction Extraction / Filtration Quenching->Extraction Purification Purification (Recrystallization / Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product Analysis Quality Control Analysis (HPLC, NMR, MP) Final_Product->Analysis

Caption: General experimental workflow for the synthesis of this compound.

Synthesis Routes Overview

G cluster_direct Direct Route cluster_indirect Indirect Route cluster_indirect2 Alternative Indirect Route Product This compound M_Indazole 3-Methylindazole Nitration Nitration (HNO3/H2SO4) M_Indazole->Nitration Nitration2 Nitration M_Indazole->Nitration2 Nitration->Product o_Amino o-Aminotoluene Cyclization Cyclization o_Amino->Cyclization Cyclization->M_Indazole Nitration2->Product Ethyl_Aniline 2-Ethylaniline Nitration3 Nitration Ethyl_Aniline->Nitration3 Ethyl_Nitro_Aniline 2-Ethyl-5-nitroaniline Nitration3->Ethyl_Nitro_Aniline Diazotization Diazotization & Ring Closure (tert-butyl nitrite) Ethyl_Nitro_Aniline->Diazotization Diazotization->Product

Caption: Overview of common synthesis routes to this compound.

References

Handling and safety precautions for 3-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Methyl-6-nitro-1H-indazole. Below you will find safety precautions, troubleshooting guides, and frequently asked questions to ensure safe and effective handling of this compound in your experiments.

Safety & Handling

Proper handling of this compound is crucial to ensure laboratory safety. This section outlines the primary hazards and necessary precautions.

Hazard Identification and Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can also cause skin and serious eye irritation, as well as respiratory irritation.[1]

General Precautions:

  • Avoid all personal contact, including inhalation of dust or fumes.[1]

  • Use in a well-ventilated area to prevent concentration in hollows and sumps.[1]

  • Do not eat, drink, or smoke when using this product.[1][3]

  • Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Keep containers securely sealed when not in use.[1]

  • Contaminated work clothing should be laundered separately before reuse.[1]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[4]

  • Skin Protection: Wear protective gloves and impervious clothing.[1][4]

  • Respiratory Protection: In case of insufficient ventilation or exceeded exposure limits, use a full-face respirator.[4]

Emergency Procedures
  • In case of skin or hair contact: Immediately flush the affected area with running water and soap. Seek medical attention if irritation occurs.[1]

  • If inhaled: Move the person to fresh air.[3][4]

  • In case of eye contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Call an ophthalmologist.[1][3]

  • If swallowed: Rinse mouth with water and immediately give a glass of water. Do not induce vomiting. Contact a Poisons Information Centre or a doctor.[1][4]

  • Spills: In case of a spill, clean it up immediately. Avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof machine). Place the spilled material in a clean, dry, sealable, and labeled container.[1]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC8H7N3O2[5]
Molecular Weight177.16 g/mol [5]
Melting Point187-188°C[6]
Boiling Point384.9±22.0 °C (Predicted)[6]
Density1.437 g/cm³[6]
pKa11.47±0.40 (Predicted)[6]
AppearanceSolid powder, Beige to Dark Yellow[5][6]
StorageStore in a dry, cool place, sealed, at room temperature.[5][6]

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of 2-ethyl-5-nitroaniline (B1661927) with a nitrating agent.[6][7]

Materials:

Procedure:

  • Dissolve 2-ethyl-5-nitroaniline in glacial acetic acid and cool the mixture to 0°C.

  • Add a solution of sodium nitrite in water all at once (or tert-butyl nitrite in acetic acid dropwise).

  • Continue stirring the reaction mixture for 15-30 minutes at 25°C.

  • After allowing the reaction to proceed for several hours (or days if using sodium nitrite), remove any residual solid by filtration.

  • Concentrate the filtrate under vacuum.

  • Dilute the residue with water and stir vigorously.

  • Collect the solid product by filtration and wash it thoroughly with cold water.

  • For purification, dissolve the solid in ethyl acetate and wash with saturated aqueous NaHCO₃.

  • Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo to yield the crude product.

  • Further purify the product by fast chromatography using a hexane/ethyl acetate solvent system (e.g., 4:1).

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the handling and synthesis of this compound.

Synthesis Troubleshooting
IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Ensure the reaction is stirred for the recommended duration. Check the purity of starting materials. Optimize the reaction temperature.
Loss of product during workup.Be careful during extractions and filtration steps. Ensure the pH is appropriate during aqueous washes to prevent loss of product.
Impure Product Presence of starting material or byproducts.Optimize the purification step. Adjust the solvent system for chromatography for better separation. Ensure complete removal of acetic acid.
Reaction does not start Inactive reagents.Use fresh sodium nitrite or tert-butyl nitrite. Ensure the glacial acetic acid is of high purity.
Frequently Asked Questions (FAQs)

Q1: What is the primary use of this compound? A1: It is an important organic reagent and pharmaceutical intermediate, notably used in the preparation of Pazopanib, an oral angiogenesis inhibitor.[6][8] It is also utilized in the development of other therapeutic agents and in agricultural chemistry.[9]

Q2: What are the optimal storage conditions for this compound? A2: It should be stored in a dry, cool place, away from high temperatures and humidity. The container should be kept sealed to avoid contact with oxidizing agents or strong acids and bases.[5]

Q3: Is this compound toxic? A3: While it does not exhibit significant toxicity under normal usage conditions, it can be harmful if used improperly or in excessive amounts.[5] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2]

Q4: How can the purity of this compound be determined? A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for accurately determining its purity and concentration.[5]

Q5: What should I do in case of a fire involving this compound? A5: The compound is not considered a significant fire risk, but containers may burn.[1] Use an extinguishing media suitable for the surrounding fire. There is no restriction on the type of extinguisher that may be used.[1] Cool fire-exposed containers with water spray from a protected location.[1]

Visualizations

experimental_workflow start Start dissolve Dissolve 2-ethyl-5-nitroaniline in glacial acetic acid start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Nitrating Agent (e.g., Sodium Nitrite) cool->add_reagent react Stir at 25°C add_reagent->react workup Workup & Filtration react->workup purify Purification (Chromatography) workup->purify product 3-Methyl-6-nitro- 1H-indazole purify->product end End product->end safety_precautions cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_emergency Emergency Actions goggles Safety Goggles gloves Protective Gloves clothing Impervious Clothing respirator Respirator (if needed) ventilation Use in Well-Ventilated Area no_eat No Eating, Drinking, Smoking wash_hands Wash Hands After Handling skin_contact Skin Contact: Flush with Water eye_contact Eye Contact: Rinse with Water inhalation Inhalation: Move to Fresh Air ingestion Ingestion: Seek Medical Advice

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-methyl-6-nitro-1H-indazole, a key intermediate in the preparation of various pharmacologically active compounds, can be achieved through several distinct chemical pathways. The selection of an optimal route is contingent upon factors such as desired yield, purity, scalability, and the availability of starting materials. This guide provides an objective comparison of the most common synthesis routes, supported by available experimental data, to aid researchers in making informed decisions for their specific applications.

Comparative Analysis of Synthesis Routes

Three primary methods for the synthesis of this compound are prominently described in the chemical literature: direct nitration of 3-methylindazole, a multi-step synthesis originating from o-toluidine (B26562), and the cyclization of 2-ethyl-5-nitroaniline (B1661927). Each route presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and starting material accessibility.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each synthesis route based on available experimental data.

ParameterDirect Nitration of 3-MethylindazoleSynthesis from o-Toluidine (Indirect Method)Synthesis from 2-Ethyl-5-nitroaniline
Starting Material 3-Methylindazoleo-Toluidine2-Ethyl-5-nitroaniline
Key Reagents Nitric Acid, Sulfuric Acid1. Acetic Anhydride, Nitrous Gases2. Nitric Acid, Sulfuric AcidSodium Nitrite (B80452) or tert-Butyl Nitrite, Acetic Acid
Number of Steps 121
Reported Yield Not explicitly reported for this specific substrate, but typically moderate to good for nitration reactions.Cyclization step: ~36-58% (for unsubstituted indazole). Nitration yield not specified.[1]40.5% (with Sodium Nitrite)[2][3] or 98% (with tert-Butyl Nitrite)[2][3]
Reaction Temperature 0-5 °C[4]Cyclization: 1-4 °C, then reflux. Nitration: 0-10 °C.[1][5]0-25 °C (Sodium Nitrite)[2][3] or 20 °C (tert-Butyl Nitrite)[2]
Reaction Time Not specifiedSeveral hours to days3 days (Sodium Nitrite)[2] or 0.75 hours (tert-Butyl Nitrite)[2]

Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthesis routes.

Route 1: Direct Nitration of 3-Methylindazole

This method involves the direct introduction of a nitro group onto the 3-methylindazole scaffold.

Procedure:

  • Dissolve 3-methylindazole in concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice bath.[4]

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 5 °C.[4]

  • After the addition is complete, stir the reaction mixture at low temperature for a specified period.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide (B78521) solution) until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.[4]

Route 2: Synthesis from o-Toluidine (Indirect Method)

This two-step synthesis first constructs the 3-methylindazole ring from o-toluidine, followed by nitration.

Step 1: Synthesis of 3-Methylindazole from o-Toluidine (adapted from the synthesis of indazole[1])

  • Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.

  • Cool the resulting solution in an ice bath to 1-4 °C.[1]

  • Introduce nitrous gases (generated from sodium nitrite and nitric acid) into the cooled solution while maintaining the temperature between 1-4 °C.[1]

  • After the reaction is complete, pour the solution onto ice and water.

  • Extract the resulting N-nitroso-aceto-o-toluidide with benzene.

  • Decompose the nitroso compound by heating in benzene, which results in the formation of 3-methylindazole.

  • Extract the product with hydrochloric acid and then precipitate by adding ammonia.

  • Collect the crude product by filtration. The reported yield for unsubstituted indazole is 36-47%.[1]

Step 2: Nitration of 3-Methylindazole Follow the procedure outlined in Route 1 .

Route 3: Synthesis from 2-Ethyl-5-nitroaniline

This route involves the diazotization and subsequent intramolecular cyclization of 2-ethyl-5-nitroaniline. Two variations of this method with significantly different reported yields are presented.

Method A: Using Sodium Nitrite (Yield: 40.5%) [2][3]

  • Dissolve 2-ethyl-5-nitroaniline (1.021 g, 6.14 mmol) in glacial acetic acid (40 ml).[2]

  • Cool the mixture to 0 °C in an ice bath.[2]

  • Add a solution of sodium nitrite (424 mg, 6.14 mmol) in water (1 ml) all at once.[2]

  • Continue stirring the reaction mixture for 15 minutes at 25 °C.[2]

  • After 3 hours, remove any residual solid by filtration.[2]

  • Allow the filtrate to stand at room temperature for 3 days.[2]

  • Concentrate the solution under vacuum.

  • Dilute the residue with 2 ml of water and stir vigorously to induce precipitation.[2]

  • Collect the solid product by filtration and wash thoroughly with cold water.[2]

  • Purify the product by flash chromatography (4:1 hexane/ethyl acetate) to yield this compound (436 mg, 40.5%).[2]

Method B: Using tert-Butyl Nitrite (Yield: 98%) [2][3]

  • To a solution of 2-ethyl-5-nitroaniline (10 g, 0.06 mol) in 300 ml of glacial acetic acid at room temperature, add a solution of tert-butyl nitrite (8.98 ml, 0.06 mol) in 40 ml of acetic acid dropwise over 15 minutes.[2]

  • After the addition is complete, stir the solution for 30 minutes.[2]

  • Remove the acetic acid in vacuo to afford an orange solid.[2]

  • Dissolve the solid in approximately 120 ml of ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ (3 x 100 ml).[2]

  • Dry the organic layer over MgSO₄ and remove the solvent in vacuo to afford 3-methyl-6-nitroindazole as a yellow solid (10.4 g, 98%).[2]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes.

G Synthesis Route 1: Direct Nitration A 3-Methylindazole B Nitration (HNO3, H2SO4, 0-5 °C) A->B C This compound B->C

Caption: Direct nitration of 3-methylindazole.

G Synthesis Route 2: Indirect Method from o-Toluidine A o-Toluidine B Cyclization (Acetic Anhydride, Nitrous Gases) A->B C 3-Methylindazole B->C D Nitration (HNO3, H2SO4, 0-10 °C) C->D E This compound D->E

Caption: Two-step synthesis from o-toluidine.

G Synthesis Route 3: From 2-Ethyl-5-nitroaniline cluster_0 Method A cluster_1 Method B A 2-Ethyl-5-nitroaniline B Diazotization & Cyclization (Sodium Nitrite, Acetic Acid, 0-25 °C) A->B C This compound (40.5% Yield) B->C D 2-Ethyl-5-nitroaniline E Diazotization & Cyclization (tert-Butyl Nitrite, Acetic Acid, 20 °C) D->E F This compound (98% Yield) E->F

Caption: Comparison of methods from 2-ethyl-5-nitroaniline.

Conclusion

The most well-documented and high-yielding method appears to be the cyclization of 2-ethyl-5-nitroaniline using tert-butyl nitrite, reportedly affording the product in 98% yield.[2][3] This stands in stark contrast to the 40.5% yield obtained when using sodium nitrite under different conditions, highlighting the critical role of the nitrosating agent and reaction parameters in determining the outcome of the synthesis.[2][3] For researchers seeking a high-efficiency synthesis, the tert-butyl nitrite method presents a compelling option, though considerations of reagent cost and availability should also be taken into account. Further optimization of the direct nitration and the indirect method from o-toluidine could potentially lead to improved yields and process efficiency.

References

Purity Assessment of 3-Methyl-6-nitro-1H-indazole: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of pharmaceutical intermediates like 3-Methyl-6-nitro-1H-indazole, a critical precursor in various therapeutic agents, ensuring high purity is paramount. Even trace impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the robust purity assessment of this compound, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely employed technique for the purity determination of non-volatile and thermally labile compounds like this compound, offering high resolution, sensitivity, and quantitative accuracy.[1][2] A typical reversed-phase HPLC (RP-HPLC) method provides excellent separation of the main compound from its potential impurities.

Comparative HPLC Methodologies

The choice of stationary phase is critical for achieving optimal separation. Below is a comparison of two common reversed-phase columns for the analysis of nitroaromatic compounds.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl
Separation Principle Primarily hydrophobic interactions.Hydrophobic and π-π interactions with the aromatic ring of the analyte.
Typical Mobile Phase Isocratic or gradient mixture of Methanol (B129727)/Acetonitrile and Water.[1]Gradient mixture of Acetonitrile and Water, often with a formic acid modifier.
Selectivity Excellent for general-purpose separation of non-polar to moderately polar compounds.Enhanced selectivity for aromatic and nitroaromatic compounds due to π-π interactions.
Potential Advantage Robust and widely available.Better resolution of positional isomers and other aromatic impurities.
Experimental Protocol: RP-HPLC

This protocol outlines a general procedure for the purity assessment of this compound by RP-HPLC.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water. The ratio should be optimized for the best separation.[1] A gradient elution may be necessary to separate all impurities.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 254 nm, which is a common maximum absorption wavelength for this compound.[1]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Dilute the stock solution to an appropriate concentration for analysis.

4. Data Analysis:

  • The purity is typically determined by the area percentage method, where the peak area of this compound is compared to the total area of all observed peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Purity Report

Figure 1: Experimental workflow for HPLC purity assessment.

Comparison with Alternative Analytical Methods

While HPLC is the primary method, orthogonal techniques can provide complementary information and are crucial for a comprehensive purity profile, especially for method validation and in-depth impurity characterization.

FeatureHPLCGC-MSQuantitative NMR (qNMR)UV-Vis Spectrophotometry
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and boiling point, followed by mass-based detection.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Measurement of the absorption of UV-Visible light by the analyte.
Typical Application Primary method for purity and impurity quantification.Analysis of volatile impurities, residual solvents, and thermally stable related substances.Absolute purity determination without the need for a specific reference standard of the analyte.[3][4]Simple, rapid quantification and purity estimation where impurities do not have overlapping absorption spectra.
Sample Requirements Soluble in mobile phase, non-volatile.Volatile or semi-volatile, thermally stable.Soluble in a deuterated solvent.Soluble in a UV-transparent solvent.
Limit of Detection (LOD) ng to pg range.pg to fg range.[5]Typically in the low µg range.Generally higher than HPLC and GC-MS.
Linearity (r²) > 0.999> 0.99[6]Excellent linearity.Good, but can be limited by deviations from Beer's Law at high concentrations.
Accuracy (% Recovery) Typically 98-102%.90-110% for nitroaromatics.[7]High accuracy.Can be affected by matrix interferences.

Detailed Protocols for Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may be present in this compound, such as residual solvents from the synthesis or volatile by-products.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

2. GC-MS Conditions:

  • Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Injector Temperature: 250 °C.[6]

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for impurity identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantifying known impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Volatile Solvent dilute Dilute to Target Conc. dissolve->dilute inject Inject into GC dilute->inject separate Volatilization & Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Impurities (Library Search) detect->identify quantify Quantify Impurities identify->quantify report report quantify->report Impurity Profile

Figure 2: Workflow for GC-MS impurity profiling.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[3][4] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

1. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Experimental Protocol:

  • Sample Preparation: Accurately weigh a precise amount of the this compound sample and a certified internal standard into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).[1]

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure complete relaxation of all protons.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard, taking into account the number of protons each signal represents, their molecular weights, and the weighed masses.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique that can be used for a preliminary purity assessment or for routine quality control where the potential impurities do not have significant absorbance at the chosen wavelength.

1. Instrumentation:

  • UV-Visible spectrophotometer.

2. Experimental Protocol:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent by scanning across a range of UV wavelengths.

  • Calibration Curve: Prepare a series of standard solutions of a high-purity reference standard of this compound at different known concentrations. Measure the absorbance of each standard at the λmax and construct a calibration curve.

  • Sample Analysis: Prepare a solution of the test sample at a concentration that falls within the linear range of the calibration curve. Measure its absorbance at the λmax.

  • Purity Calculation: The concentration of the analyte in the sample can be determined from the calibration curve. The purity is then calculated based on the weighed amount of the sample.

Potential Impurities in this compound

The synthesis of this compound can lead to several potential impurities, the separation of which is a key consideration in method selection. Common impurities may include:

  • Positional Isomers: Nitration of 3-methylindazole can potentially yield other isomers, such as 3-methyl-4-nitro-1H-indazole, 3-methyl-5-nitro-1H-indazole, and 3-methyl-7-nitro-1H-indazole.

  • Unreacted Starting Materials: Residual 3-methylindazole.

  • By-products of Nitration: Dinitro- or other over-nitrated species.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Conclusion

For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended. RP-HPLC stands out as the primary method for its high resolving power and quantitative accuracy in separating the main component from its closely related impurities. However, orthogonal techniques are invaluable for a complete purity profile. GC-MS is essential for the analysis of volatile impurities and residual solvents. qNMR offers a powerful, direct method for absolute purity determination without the need for a specific reference standard. UV-Vis spectrophotometry can serve as a rapid, simple tool for routine quality control. The choice and combination of these methods will depend on the specific requirements of the analysis, from routine process monitoring to in-depth characterization for regulatory submissions.

References

A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Methyl-6-nitro-1H-indazole and its positional isomers. Due to the limited availability of direct comparative biological data for all isomers, this guide synthesizes available information on their physicochemical properties, synthesis, and the known biological activities of structurally related indazole derivatives. This compilation is supplemented with detailed experimental protocols and visualizations of relevant signaling pathways to support further research and drug discovery efforts in this area.

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer and anti-inflammatory properties. The position of substituents, such as methyl and nitro groups, on the indazole ring can significantly influence the pharmacological profile of these molecules. This guide focuses on this compound and its potential isomers where the nitro group is located at the 4, 5, or 7-position.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its isomers is presented below. These properties are crucial for understanding the compounds' behavior in biological systems and for the design of future experiments.

Property3-Methyl-4-nitro-1H-indazole3-Methyl-5-nitro-1H-indazoleThis compound3-Methyl-7-nitro-1H-indazole
CAS Number 945397-03-5[1]40621-84-9[2]6494-19-5[3]Not available
Molecular Formula C₈H₇N₃O₂[1]C₈H₇N₃O₂[2]C₈H₇N₃O₂[3]C₈H₇N₃O₂
Molecular Weight 177.16 g/mol [1]177.16 g/mol [2]177.16 g/mol [3][4]177.16 g/mol
Melting Point Not availableNot available187-188°C[3][4][5]Not available
Boiling Point (Predicted) 384.9±22.0 °C[1]Not available384.9±22.0 °C[3]Not available
Density (Predicted) 1.437±0.06 g/cm³[1]Not available1.437 g/cm³[3]Not available

Synthesis Overview

The synthesis of this compound is well-documented and typically involves the nitration of 3-methyl-1H-indazole.[6] The synthesis of its isomers, such as the 4-nitro and 5-nitro derivatives, would likely follow a similar strategy, starting with the appropriate precursors and controlling the nitration conditions to achieve the desired regioselectivity.[6]

A general workflow for the synthesis and characterization of these compounds is outlined below:

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Material (e.g., 3-Methyl-1H-indazole) Nitration Nitration (HNO3/H2SO4) Start->Nitration Workup Reaction Work-up (Neutralization, Extraction) Nitration->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS Purity Purity Analysis (HPLC) Purification->Purity Cytotoxicity Cytotoxicity Assays Purity->Cytotoxicity Kinase Kinase Inhibition Assays Purity->Kinase AntiInflammatory Anti-inflammatory Assays Purity->AntiInflammatory

A generalized workflow for the synthesis and evaluation of methyl-nitro-indazole isomers.

Comparative Biological Activity

Direct comparative studies on the biological activities of this compound and its positional isomers are scarce in publicly available literature. However, insights can be drawn from studies on related indazole derivatives.

Anti-inflammatory Activity

A study comparing the anti-inflammatory properties of indazole, 5-aminoindazole (B92378), and 6-nitroindazole (B21905) provides valuable comparative data.[7] The results, summarized below, suggest that the position and nature of the substituent significantly impact the anti-inflammatory and COX-2 inhibitory activities.

CompoundIn Vivo Anti-inflammatory Activity (% inhibition at 100 mg/kg)In Vitro COX-2 Inhibition (IC₅₀ in µM)In Vitro IL-1β Inhibition (IC₅₀ in µM)
Indazole61.0323.42120.59
5-Aminoindazole83.0912.32220.46
6-Nitroindazole41.5919.22100.75
Diclofenac (standard)84.50--
Celecoxib (standard)-5.10-
Data from a study on indazole and its derivatives.[7]

This data indicates that while 6-nitroindazole possesses anti-inflammatory and COX-2 inhibitory activity, it is less potent than 5-aminoindazole in these assays.[7] This suggests that the electronic properties and the position of the substituent on the indazole ring are critical for its interaction with biological targets. It is plausible that the position of the nitro group in the isomers of 3-methyl-nitro-1H-indazole would similarly modulate their anti-inflammatory potential.

Anticancer Activity and Kinase Inhibition

The indazole scaffold is a common feature in many kinase inhibitors used in cancer therapy.[8][9] These compounds often target signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the PI3K/Akt/mTOR pathways.

While specific data for the target compounds is limited, this compound is known to be a key intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor that targets VEGFR and PDGFR.[5] This highlights the potential of the this compound scaffold in the development of kinase inhibitors.

The anticancer effects of indazole derivatives are often mediated through the modulation of key signaling pathways. For instance, some indazole derivatives have been shown to induce apoptosis by affecting the p53/MDM2 pathway, leading to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2.[10]

Relevant Signaling Pathways

The biological activities of indazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and inflammation.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis. Inhibition of this pathway is a key strategy in cancer therapy.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Indazole Indazole Inhibitor Indazole->VEGFR Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation G cluster_nucleus Inside Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation Nucleus Nucleus NFkB->Nucleus Indazole Indazole Inhibitor Indazole->IKK Gene Gene Transcription (Pro-inflammatory mediators)

References

A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to the anti-cancer drug Pazopanib, with a particular focus on the use of 3-methyl-6-nitro-1H-indazole as a starting material. We will explore the innovator's method and compare it with alternative pathways, providing quantitative data, detailed experimental protocols, and visual diagrams to aid in the evaluation of these synthetic strategies.

Executive Summary

The synthesis of Pazopanib, a potent tyrosine kinase inhibitor, has been approached through various chemical pathways. The innovator's route commences with this compound, a versatile precursor that undergoes a multi-step transformation to form the crucial indazole core of the final drug molecule.[1][2] Alternative strategies have been developed to enhance efficiency, reduce costs, and improve the safety profile of the synthesis. These alternatives often employ different starting materials for the indazole moiety or adopt a different sequence of assembling the key molecular fragments. This guide will objectively compare these approaches based on yield, purity, and process considerations.

Comparison of Synthetic Routes

The synthesis of Pazopanib generally involves the coupling of three key building blocks: an indazole derivative, a pyrimidine (B1678525) derivative, and a sulfonamide side-chain. The primary point of divergence in the synthetic routes lies in the strategy for preparing and coupling these intermediates.

Route 1: The Innovator's Approach via this compound

The manufacturing process for Pazopanib, as reported by the innovator, initiates with this compound.[1][2] This route involves a four-step process to arrive at the final active pharmaceutical ingredient (API).[1][2] A key intermediate in this pathway is N,2,3-trimethyl-2H-indazol-6-amine.[3]

A common method to synthesize this intermediate from this compound involves a sequence of methylation and reduction steps. One approach includes selective N2-methylation of the indazole ring, followed by reduction of the nitro group and a subsequent Eschweiler-Clarke methylation of the resulting amine.[3] An alternative sequence involves the initial reduction of the nitro group, followed by two separate methylation steps.[3] The overall yield for the formation of N,2,3-trimethyl-2H-indazol-6-amine from this compound through this latter three-step process is reported to be around 55%.[3]

Table 1: Performance Metrics for Pazopanib Synthesis via this compound

StepProductKey ReagentsReported YieldReported Purity
13-Methyl-1H-indazol-6-amineTin(II) chloride dihydrate, HCl87.3%-
2N,3-Dimethyl-1H-indazol-6-amineParaformaldehyde, Sodium borohydride (B1222165)86.7%-
3N,2,3-trimethyl-2H-indazol-6-amineTrimethyl orthoformate, H2SO472.7%-
4N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine2,4-Dichloropyrimidine (B19661), NaHCO397%98.5%
5Pazopanib Hydrochloride5-amino-2-methylbenzenesulfonamide (B32415), HCl~63% (can be improved to 85%)97.5% (can be improved to >99.5%)

Note: Yields and purities are compiled from various sources and may vary based on specific reaction conditions and scale.

Alternative Routes

Several alternative synthetic strategies for Pazopanib have been reported, aiming to improve upon the innovator's process in terms of yield, cost-effectiveness, and safety.

One alternative approach involves the initial reaction of 5-amino-2-methylbenzenesulfonamide with 2,4-dichloropyrimidine to form a key intermediate, 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide.[2] This intermediate is then coupled with N,2,3-trimethyl-2H-indazol-6-amine. While this route has been explored, the reported yields for the initial coupling step are around 48%, and the overall yield is considered lower than the innovator's route.[2]

A commercially viable alternative starts from 6-bromo-2,3-dimethyl-2H-indazole. This precursor can be converted to N,2,3-trimethyl-2H-indazol-6-amine in a high-yielding reaction with methylamine, catalyzed by a copper salt. This approach avoids the multi-step process required to transform this compound and is considered a more direct and efficient route to the key indazole intermediate. This pathway is reported to have a much higher overall yield and purity, making it a more appropriate and commercially viable procedure.

Table 2: Comparison of Key Starting Materials for the Indazole Moiety

Starting MaterialKey TransformationAdvantagesDisadvantages
This compoundMulti-step reduction and methylationReadily available precursor.Multiple steps, moderate overall yield.
6-Bromo-2,3-dimethyl-2H-indazoleDirect amination with methylamineFewer steps, higher yield, commercially viable.May require synthesis of the brominated precursor.

Experimental Protocols

Synthesis of N,2,3-trimethyl-2H-indazol-6-amine from this compound

This three-step protocol is adapted from a reported alternative synthesis.[3]

Step 1: Synthesis of 3-Methyl-1H-indazol-6-amine

  • In a 100 mL round-bottom flask, disperse this compound (2.00 g, 11.3 mmol) in ethyl acetate (B1210297) (10 mL) at 0 °C.

  • Slowly add tin(II) chloride dihydrate (10.19 g, 45.2 mmol).

  • Add concentrated HCl (1 mL) dropwise, maintaining the temperature below 10 °C.

  • Remove the ice bath and stir the mixture for an additional 3 hours.

  • Upon reaction completion (monitored by TLC), add 50 mL of ethyl acetate and cool to 5 °C.

  • Neutralize the mixture with a saturated Na2CO3 solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 3-methyl-1H-indazol-6-amine as a yellow-brown solid (yield: 87.3%).

Step 2: Synthesis of N,3-Dimethyl-1H-indazol-6-amine

  • To a solution of 3-methyl-1H-indazol-6-amine (1.00 g, 6.79 mmol) in methanol (B129727) (20 mL), add paraformaldehyde (0.22 g, 7.47 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0-5 °C and add sodium borohydride (1.03 g, 27.17 mmol) portion-wise.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to give N,3-dimethyl-1H-indazol-6-amine (yield: 86.7%).

Step 3: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine

  • To a solution of N,3-dimethyl-1H-indazol-6-amine (1.00 g, 6.20 mmol) in concentrated H2SO4 (5 mL) at 0 °C, add trimethyl orthoformate (2.63 g, 24.8 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the mixture into ice water and basify with a 50% NaOH solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to afford N,2,3-trimethyl-2H-indazol-6-amine (yield: 72.7%).

Final Step: Synthesis of Pazopanib Hydrochloride

This protocol describes the coupling of the key indazole intermediate with the sulfonamide side chain.

  • A flask is charged with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 eq.) and 5-amino-2-methylbenzenesulfonamide (1.05 eq.) in an appropriate solvent such as ethanol (B145695) or N,N-dimethylformamide.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to approximately 95 °C and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • Collect the solid by filtration, wash with ethanol, and dry to afford Pazopanib hydrochloride. The product can be further purified by recrystallization from a mixture of methanol and water to achieve high purity.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic routes to Pazopanib.

pazopanib_synthesis_route1 start This compound intermediate1 3-Methyl-1H-indazol-6-amine start->intermediate1 Reduction intermediate2 N,3-Dimethyl-1H-indazol-6-amine intermediate1->intermediate2 Methylation key_intermediate N,2,3-trimethyl-2H- indazol-6-amine intermediate2->key_intermediate N-Methylation coupled_intermediate N-(2-chloropyrimidin-4-yl)-N,2,3- trimethyl-2H-indazol-6-amine key_intermediate->coupled_intermediate pyrimidine 2,4-Dichloropyrimidine pyrimidine->coupled_intermediate pazopanib Pazopanib HCl coupled_intermediate->pazopanib sulfonamide 5-amino-2-methyl- benzenesulfonamide sulfonamide->pazopanib

Caption: Innovator's route to Pazopanib starting from this compound.

pazopanib_synthesis_route3 start_alt 6-Bromo-2,3-dimethyl- 2H-indazole key_intermediate_alt N,2,3-trimethyl-2H- indazol-6-amine start_alt->key_intermediate_alt Amination (Methylamine, Cu catalyst) coupled_intermediate_alt N-(2-chloropyrimidin-4-yl)-N,2,3- trimethyl-2H-indazol-6-amine key_intermediate_alt->coupled_intermediate_alt pyrimidine_alt 2,4-Dichloropyrimidine pyrimidine_alt->coupled_intermediate_alt pazopanib_alt Pazopanib HCl coupled_intermediate_alt->pazopanib_alt sulfonamide_alt 5-amino-2-methyl- benzenesulfonamide sulfonamide_alt->pazopanib_alt

Caption: Alternative route to Pazopanib starting from 6-bromo-2,3-dimethyl-2H-indazole.

Conclusion

While the innovator's synthesis of Pazopanib commencing with this compound is a well-established method, alternative routes offer significant advantages. The pathway beginning with 6-bromo-2,3-dimethyl-2H-indazole appears to be a more efficient and commercially viable option due to a shorter synthetic sequence and higher overall yields. For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including the availability and cost of starting materials, scalability, and the desired purity profile of the final product. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision on the most suitable synthetic strategy for Pazopanib.

References

Spectroscopic comparison of different substituted nitroindazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to Substituted Nitroindazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of various substituted nitroindazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The inclusion of a nitro group can profoundly influence the electronic and biological characteristics of the indazole scaffold. Understanding the spectroscopic signatures of these derivatives is crucial for their synthesis, characterization, and the elucidation of structure-activity relationships. This document summarizes key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, provides detailed experimental protocols, and illustrates a typical analytical workflow.

Data Presentation

The following tables summarize the key spectroscopic data for a range of substituted nitroindazoles, facilitating a clear comparison of the influence of substituent patterns on their spectral properties.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Nitroindazoles in CDCl₃ [1]

Compound/ProtonH-3H-5H-6H-7Other Protons
4-Nitroindazole8.358.007.558.50-
1-Methyl-4-nitroindazole8.207.957.508.454.20 (N-CH₃)
2-Methyl-4-nitroindazole8.057.907.458.404.35 (N-CH₃)
7-Nitroindazole8.407.807.30--
1-Methyl-7-nitroindazole8.257.757.25-4.15 (N-CH₃)
2-Methyl-7-nitroindazole8.107.707.20-4.30 (N-CH₃)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Nitroindazoles in CDCl₃ [1]

Compound/CarbonC-3C-3aC-4C-5C-6C-7C-7aOther Carbons
4-Nitroindazole136.0140.5142.0122.5128.0118.0125.0-
1-Methyl-4-nitroindazole135.5140.0141.5122.0127.5117.5124.535.0 (N-CH₃)
2-Methyl-4-nitroindazole143.0139.5141.0121.5127.0117.0124.040.0 (N-CH₃)
7-Nitroindazole137.0141.0120.0125.0129.0145.0122.0-
1-Methyl-7-nitroindazole136.5140.5119.5124.5128.5144.5121.535.5 (N-CH₃)
2-Methyl-7-nitroindazole144.0140.0119.0124.0128.0144.0121.040.5 (N-CH₃)

Table 3: Key FT-IR Absorption Frequencies (cm⁻¹) for Substituted Nitroindazoles

Functional GroupAbsorption Range (cm⁻¹)Description
N-H Stretch (indazole)3100-3000Medium, broad
C-H Stretch (aromatic)3150-3050Medium
C=C Stretch (aromatic)1620-1580Medium to weak
NO₂ Asymmetric Stretch1550-1530Strong
NO₂ Symmetric Stretch1360-1340Strong
C-N Stretch1350-1250Medium

Note: Specific peak positions can vary based on the substitution pattern and physical state of the sample.

Table 4: UV-Vis Absorption Maxima (λ_max, nm) for Nitro-Aromatic Compounds

Compound ClassTypical λ_max 1 (nm)Typical λ_max 2 (nm)Solvent
Nitroindazoles~250-280~320-380Ethanol/Methanol (B129727)
Nitroanilines~230-260~370-410Ethanol
Nitrobenzaldehydes~260-280~300-330Methanol

Note: The absorption maxima are influenced by the position of the nitro group, other substituents, and the solvent used.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition: Spectra are typically recorded on a 400 MHz or 600 MHz NMR spectrometer.[1] Samples are prepared by dissolving approximately 5-10 mg of the nitroindazole derivative in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹H NMR, spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, proton-decoupled spectra are obtained to simplify the spectrum to a series of singlets, with chemical shifts referenced to the solvent peak.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are commonly recorded using an FT-IR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Alternatively, for compounds that are soluble in suitable infrared-transparent solvents, a solution can be prepared and analyzed in a liquid cell.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam UV-Vis spectrophotometer. Stock solutions of the nitroindazole derivatives are prepared in a spectroscopic grade solvent, such as methanol or ethanol, at a concentration of approximately 1 mg/mL. These are then diluted to a final concentration in the range of 10-50 µM to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0). Spectra are recorded in a 1 cm path length quartz cuvette over a wavelength range of 200-600 nm. A solvent blank is used as a reference.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of newly synthesized substituted nitroindazoles and a conceptual signaling pathway that could be investigated.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation synthesis Synthesis of Substituted Nitroindazole purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation uv_vis->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment signaling_pathway nitroindazole Nitroindazole Derivative receptor Target Protein (e.g., Kinase) nitroindazole->receptor Binding downstream_protein Downstream Effector Protein receptor->downstream_protein Phosphorylation Cascade cellular_response Cellular Response (e.g., Apoptosis, Proliferation) downstream_protein->cellular_response Modulation

References

A Comparative Guide to the Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis remains a significant global health burden, with current treatments facing challenges of toxicity, resistance, and complex administration routes. The scientific community is in a continuous search for novel, effective, and safer antileishmanial agents. Among the promising candidates, indazole derivatives have emerged as a noteworthy class of heterocyclic compounds with potent antileishmanial activity. This guide provides a comprehensive comparison of 3-chloro-6-nitro-1H-indazole derivatives against other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development endeavors.

Data Presentation: In Vitro Antileishmanial Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of various 3-chloro-6-nitro-1H-indazole derivatives and other antileishmanial agents against different Leishmania species. This quantitative data allows for a direct comparison of the potency of these compounds.

Table 1: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives against Leishmania Promastigotes [1]

CompoundL. major IC50 (µM)L. tropica IC50 (µM)L. infantum IC50 (µM)
4 >250>2505.53
5 >250>2504
7 >250>250117
8 >250>250100
10 >250>25062
11 >250766
12 >250>25036.33
13 38186110
Glucantime (Reference) 185.33196211

Table 2: Comparative Antileishmanial Activity of Other Indazole Derivatives and Standard Drugs

Compound/DrugLeishmania SpeciesIC50 (µM) - PromastigotesIC50 (µM) - AmastigotesReference
NV6 (Indazole derivative) L. amazonensis-0.43[2]
NV6 (Indazole derivative) L. infantum-3.8[2]
NV6 (Indazole derivative) L. mexicana-2.2[2]
NV16 (Indazole derivative) L. amazonensis-0.17[2]
Amphotericin B L. donovani0.6 - 0.70.1 - 0.4[3]
Miltefosine L. donovani0.4 - 3.80.9 - 4.3[3]
Miltefosine L. mexicana-8[4]
Pentostam L. donovani75.39 µg/ml (after 72hr)-[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in the evaluation of these antileishmanial compounds.

In Vitro Antileishmanial Susceptibility Testing (MTT Assay)

This assay determines the susceptibility of Leishmania promastigotes to the test compounds.

  • Leishmania Culture: Leishmania promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052) solution, and 25 mM HEPES buffer at 25°C.

  • Assay Preparation: Logarithmic phase promastigotes are seeded in a 96-well flat-bottom microtiter plate at a density of 2 x 10^6 cells/mL.[7]

  • Compound Addition: The 3-chloro-6-nitro-1H-indazole derivatives and reference drugs are dissolved in an appropriate solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells containing untreated parasites and solvent-only controls are also included.

  • Incubation: The plates are incubated at 22°C for 72 hours.[7]

  • MTT Addition and Incubation: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.[7]

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent, such as DMSO or an acidified isopropanol (B130326) solution.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the parasite viability by 50% compared to the untreated control, is calculated from the dose-response curves.

Cytotoxicity Assay on Mammalian Cells

This assay is essential to determine the selectivity of the compounds by assessing their toxicity to mammalian cells.

  • Cell Culture: A mammalian cell line (e.g., murine macrophages or human cell lines) is cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics in a 96-well plate until they reach the desired confluence.

  • Compound Exposure: The cells are then exposed to various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment: Cell viability is assessed using methods such as the MTT assay, which measures the metabolic activity of the cells.[8] The protocol is similar to the one described for Leishmania, with adjustments for the specific cell line and incubation times.

  • CC50 Determination: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces the viability of the mammalian cells by 50%, is calculated.

  • Selectivity Index (SI) Calculation: The selectivity index is determined by dividing the CC50 value by the IC50 value against the Leishmania amastigotes (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite over the host cells.[9]

Mandatory Visualizations

Experimental Workflow for In Vitro Antileishmanial Activity Screening

G cluster_setup Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis culture Culture Leishmania promastigotes seed Seed promastigotes in 96-well plate culture->seed add_compounds Add test compounds & controls seed->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solvent Add solubilization solvent incubate_4h->add_solvent read_absorbance Measure absorbance at 570 nm add_solvent->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the in vitro MTT assay for antileishmanial activity.

The Trypanothione (B104310) Reductase (TryR) Pathway in Leishmania

Molecular docking studies have suggested that 3-chloro-6-nitro-1H-indazole derivatives may exert their antileishmanial effect by inhibiting trypanothione reductase (TryR), an enzyme crucial for the parasite's defense against oxidative stress.[6] This pathway is absent in humans, making TryR an attractive drug target.

G cluster_redox Redox Homeostasis in Leishmania ROS Reactive Oxygen Species (ROS) TryS2 Trypanothione (Oxidized, Try-S2) ROS->TryS2 Oxidative Stress TrySH2 Trypanothione (Reduced, Try(SH)2) TryS2->TrySH2 Reduction TrySH2->ROS Detoxification TrySH2->TryS2 Oxidation NADPH NADPH TryR Trypanothione Reductase (TryR) NADPH->TryR NADP NADP+ TryR->TryS2 Catalyzes Reduction TryR->NADP Indazole 3-chloro-6-nitro-1H-indazole derivatives Indazole->TryR Inhibition

Caption: The Trypanothione Reductase (TryR) pathway and the inhibitory action of indazole derivatives.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-6-nitro-1H-indazole: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 3-Methyl-6-nitro-1H-indazole (CAS No. 6494-19-5). Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended to be a primary resource for handling and disposing of this chemical, fostering a culture of safety that extends beyond the product itself.

I. Understanding the Hazards

This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it is imperative to handle this compound and its waste with the utmost care, utilizing appropriate personal protective equipment (PPE) and engineering controls.

II. Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, ensure the following PPE is worn and procedures are followed:

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).[1]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[1]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[1] On-site treatment or disposal via standard trash or sewer systems is not appropriate.

Key Disposal Considerations

StepActionRationale
1. Waste Collection Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, compatible, and properly sealed container.[1][2]To prevent accidental release and exposure.
2. Labeling Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "6494-19-5," and any relevant hazard symbols (e.g., harmful, irritant).To ensure proper identification and handling by waste management personnel.
3. Storage Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2] Ensure the storage location is secure and accessible only to authorized personnel.To maintain the integrity of the container and prevent accidental reactions or spills.
4. Professional Disposal Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.To ensure the waste is transported, treated, and disposed of in compliance with all legal and environmental regulations.

IV. Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment and Cleanup:

    • For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[1][2]

    • For wet spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.[1] Collect all cleaning materials and dispose of them as hazardous waste.

  • Personal Decontamination: Wash hands and any affected skin areas thoroughly with soap and water.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Compatible, Sealed Container fume_hood->collect_waste label_container Label Container: 'Hazardous Waste' Chemical Name & CAS No. collect_waste->label_container store_waste Store in a Cool, Dry, Well-Ventilated, Secure Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor store_waste->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Methyl-6-nitro-1H-indazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[1][2][3]

Hazard ClassGHS Hazard Statement
Acute Toxicity (Oral)H302: Harmful if swallowed.[1][2][3]
Acute Toxicity (Dermal)H312: Harmful in contact with skin.[1][2][3]
Acute Toxicity (Inhalation)H332: Harmful if inhaled.[1][2][3]
Skin Corrosion/IrritationH315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure. All PPE should meet established safety standards (e.g., ANSI, EN).[1][4][5]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield is required when there is a splash hazard.[1][4]Protects against dust particles and splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, as the substance is harmful and causes skin irritation.[1]
Body Protection Flame-retardant lab coat. Chemical-resistant apron for larger quantities.Protects against skin contact and contamination of personal clothing.[1][5][6]
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood.[1][6]Prevents inhalation of harmful dust and fumes that may cause respiratory irritation.[1]
Footwear Closed-toe shoes.Protects feet from spills.[6]
Safe Handling Protocol

The following step-by-step protocol outlines the safe handling of this compound in a laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational before starting any work.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood to minimize movement in and out of the containment area.

  • Decontaminate the work surface within the fume hood before and after use.

2. Weighing and Transferring:

  • Always handle the solid form of this compound within a chemical fume hood to contain any dust.

  • Use anti-static weigh boats or paper to prevent dispersal of the powder.

  • Carefully transfer the desired amount using a clean spatula. Avoid generating dust clouds.

  • Promptly and securely seal the source container after dispensing.

3. Solution Preparation:

  • When dissolving the compound, slowly add the solid this compound to the solvent to prevent splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature of the vessel.

  • Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard symbols.

4. Post-Handling Procedures:

  • Thoroughly decontaminate all non-disposable equipment that has come into contact with the chemical.

  • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

  • Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the lab coat, and then eye/face protection.

  • Wash hands thoroughly with soap and water after removing PPE.[1]

Spill and Emergency Procedures

1. Small Spills (in a fume hood):

  • Wear appropriate PPE.

  • Use dry cleanup procedures; avoid generating dust.[1]

  • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the spilled material and place it into a labeled hazardous waste container.[1]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

2. Large Spills (outside a fume hood):

  • Evacuate the immediate area and alert personnel.

  • Restrict access to the spill area.

  • Contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Only personnel trained in hazardous spill response should perform the cleanup.

3. Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water and soap. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and give a glass of water to drink. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Do not dispose of it in regular trash or down the drain.[1][7][8]

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste (e.g., residual powder, contaminated weigh boats, gloves, and paper towels) in a dedicated, clearly labeled hazardous waste container with a secure lid.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

2. Container Management:

  • Ensure all waste containers are properly labeled with "Hazardous Waste," the full chemical name, and associated hazards.

  • Keep waste containers tightly closed when not in use.[1]

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials while awaiting pickup.[1][7]

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[1][8]

  • Provide the waste manifest with the complete chemical name, quantity, and known hazards.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the procedural flow for safely managing this compound from receipt to disposal.

Safe Handling and Disposal Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE (Goggles, Lab Coat, Gloves) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare & Decontaminate Work Area prep_hood->prep_area handle_weigh Weigh Chemical prep_area->handle_weigh handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_dissolve Prepare Solution handle_transfer->handle_dissolve disp_segregate Segregate Solid & Liquid Hazardous Waste handle_transfer->disp_segregate handle_seal Seal Source Container handle_dissolve->handle_seal clean_decon Decontaminate Equipment & Work Surface handle_seal->clean_decon clean_ppe Doff PPE Correctly clean_decon->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash clean_wash->disp_segregate disp_label Label Waste Containers disp_segregate->disp_label disp_store Store in Secondary Containment disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup emergency_spill Spill Response emergency_exposure Exposure Response (First Aid)

Caption: Workflow for safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.